KRAS G12D inhibitor 12
Description
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Properties
Molecular Formula |
C23H21ClFN5O3 |
|---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
[(2S)-aziridin-2-yl]-[(7R)-12-chloro-13-(2-fluoro-6-hydroxyphenyl)-10-oxa-2,5,16,18-tetrazatetracyclo[9.7.1.02,7.015,19]nonadeca-1(18),11,13,15(19),16-pentaen-5-yl]methanone |
InChI |
InChI=1S/C23H21ClFN5O3/c24-20-13(18-14(25)2-1-3-17(18)31)8-15-19-21(20)33-7-4-12-10-29(23(32)16-9-26-16)5-6-30(12)22(19)28-11-27-15/h1-3,8,11-12,16,26,31H,4-7,9-10H2/t12-,16+/m1/s1 |
InChI Key |
PIPHVUBZMLKXGQ-WBMJQRKESA-N |
Isomeric SMILES |
C1COC2=C(C(=CC3=C2C(=NC=N3)N4[C@H]1CN(CC4)C(=O)[C@@H]5CN5)C6=C(C=CC=C6F)O)Cl |
Canonical SMILES |
C1COC2=C(C(=CC3=C2C(=NC=N3)N4C1CN(CC4)C(=O)C5CN5)C6=C(C=CC=C6F)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Structure-Activity Relationship of KRAS G12D Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that acts as a critical molecular switch in cellular signaling, regulating pathways essential for cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, present in approximately 25% of all tumors. The KRAS G12D mutation, where glycine at codon 12 is replaced by aspartic acid, is the most prevalent of these mutations, frequently found in pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small cell lung cancer (NSCLC).
For decades, KRAS was considered "undruggable" due to its smooth surface, lack of deep hydrophobic pockets, and the picomolar affinity of its natural ligand, GTP. However, the recent success of covalent inhibitors targeting the KRAS G12C mutation has revitalized efforts to directly target other KRAS mutants. Developing inhibitors for KRAS G12D presents a unique challenge as it lacks a reactive cysteine residue for covalent targeting, necessitating the development of highly potent and selective non-covalent inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of emerging KRAS G12D inhibitors, details the experimental protocols used for their evaluation, and visualizes the key biological and experimental pathways.
KRAS G12D Signaling Pathway
The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking the protein in a constitutively active, GTP-bound state. This leads to persistent downstream signaling, primarily through the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways, driving uncontrolled cell growth and tumor progression.[1] An effective KRAS G12D inhibitor must block these downstream effector interactions.
Key Inhibitor Scaffolds and Structure-Activity Relationship (SAR)
The development of non-covalent KRAS G12D inhibitors has largely focused on targeting an inducible pocket under the Switch-II loop (S-II pocket), a strategy informed by the discovery of KRAS G12C inhibitors.[2] Key to G12D inhibitor design is establishing a specific interaction with the mutant aspartate-12 residue, often via a salt bridge, which provides a critical anchor for achieving selectivity over wild-type (WT) KRAS.[3][4]
Pyrido[4,3-d]pyrimidine Scaffold (MRTX1133 Series)
MRTX1133 is a first-in-class, potent, and selective non-covalent KRAS G12D inhibitor.[5] Its discovery was guided by extensive structure-based drug design, starting from the scaffold of the G12C inhibitor adagrasib. The SAR campaign focused on optimizing interactions within the S-II pocket to achieve picomolar binding affinity.[5][6]
-
Core Scaffold: The pyrido[4,3-d]pyrimidine core serves as a rigid platform.
-
Piperazine Moiety: A key feature is the bicyclic piperazine group, which becomes protonated and forms a crucial salt-bridge interaction with the carboxylate side chain of the mutant Asp12.[5][6] Replacing this amine-containing moiety significantly reduces inhibitory activity.[4]
-
Switch-II Pocket Interactions: MRTX1133 optimally fills the S-II pocket, with various substituents designed to maximize lipophilic contacts and form hydrogen bonds.[7]
-
Selectivity: Selectivity against other Ras isoforms like HRAS and NRAS is achieved through interactions with KRAS-specific residues, such as His95.[1][6]
| Compound/Analog | Modification | KRAS G12D KD (SPR) | Cellular pERK IC50 (nM) | Cellular Viability IC50 (nM) | Key SAR Insight |
| 5B (Initial Hit) | Pyrido[4,3-d]pyrimidine core with piperazine | 3.5 µM[5] | >10,000 | >10,000 | The core scaffold and piperazine form a viable starting point for interaction with Asp12. |
| MRTX1133 | Optimized substituents on core | ~0.2 pM[7][8] | ~2 - 5[5][8] | ~6[7] | Extensive optimization of pocket-filling and polar interactions leads to over a million-fold increase in affinity from the initial hit.[5] |
Table 1. SAR summary for the MRTX1133 series.
Quinazoline Scaffold (ERAS-5024 Series)
Another successful strategy involves a quinazoline core. This series also targets the S-II pocket and leverages interactions with Asp12 to confer selectivity.[2]
-
Core Scaffold: A quinazoline core was identified as a viable hit from screening intermediates of G12C programs.[2]
-
Bridged Amine: A bridged amine at the C4 position of the quinazoline interacts with both the Gly60 backbone and the Asp12 side-chain, which is critical for G12D selectivity.[2]
-
Aminobenzothiophene A-ring: An optimized cyano-substituted aminobenzothiophene "A ring" forms extensive hydrogen bond interactions in the S-II pocket, including a novel interaction with Glu63, driving cellular potency into the single-digit nanomolar range.[2]
| Compound/Analog | Modification | G12D RRB IC50 (nM) | AsPC-1 pERK IC50 (nM) | AsPC-1 3D CTG IC50 (nM) | Key SAR Insight |
| Compound 2 | Quinazoline core with monocyclic amine | 76.9[2] | >10,000[2] | N/A | Validated the quinazoline core for G12D selectivity but lacked cellular activity. |
| ERAS-5024 | Optimized A-ring and bicyclic amine tail | 0.86[9] | 2.1[9] | 3.5[9] | The cyano group on the A-ring and the bicyclic amine tail significantly enhance binding and cellular potency.[2] |
Table 2. SAR summary for the quinazoline-based ERAS-5024 series.
Switch I/II Pocket Binders (BI-2852)
BI-2852 represents a distinct class of pan-KRAS inhibitors that bind to a shallow pocket between Switch-I and Switch-II, a region previously considered undruggable.[10] This inhibitor is not G12D-mutant selective but shows a preference for the active, GTP-bound state.
-
Binding Pocket: Binds to a shallow pocket between Switch-I and Switch-II, present in both active and inactive KRAS conformations.[10][11]
-
Mechanism: Unlike S-II pocket inhibitors, BI-2852 blocks interactions with guanine nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and downstream effectors like RAF.[11][12]
-
Selectivity: It shows modest selectivity (~10-fold) for KRAS G12D over KRAS WT.[11]
| Compound | Target Pocket | KRAS G12D KD (ITC, GTP-bound) | SOS1 Interaction IC50 (nM) | NCI-H358 pERK EC50 (µM) | Key SAR Insight |
| BI-2852 | Switch I/II | 740 nM[11][13] | 490[13] | 5.8[11] | Demonstrates that nanomolar affinity can be achieved in the shallow S-I/S-II pocket, providing a pan-inhibitory mechanism. |
Table 3. Activity summary for the pan-KRAS inhibitor BI-2852.
Experimental Protocols
Evaluating the potency, selectivity, and mechanism of action of KRAS G12D inhibitors requires a suite of biochemical and cell-based assays.
Screening and Characterization Workflow
A typical cascade for inhibitor characterization involves progressing from high-throughput biochemical screening to detailed cellular and in vivo analysis.
Detailed Methodologies
1. Biochemical Assay: TR-FRET KRAS-RAF Binding Assay
This assay measures the ability of an inhibitor to disrupt the protein-protein interaction between active KRAS G12D and its effector, RAF kinase.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures proximity between two molecules. A Terbium-labeled antibody (donor) binds to tagged, GTP-loaded KRAS G12D, and a fluorescently-labeled antibody (acceptor) binds to the tagged RAS-binding domain (RBD) of RAF. When KRAS and RAF interact, the donor and acceptor are brought into close proximity, generating a FRET signal. Inhibitors that disrupt this interaction cause a loss of signal.[14]
-
Protocol:
-
Reagent Preparation: Recombinant, tagged KRAS G12D (loaded with a non-hydrolyzable GTP analog like GppNHp) and tagged RAF-RBD are prepared in an appropriate assay buffer (e.g., 50 mM Tris, 230 mM NaCl).[14][15]
-
Compound Plating: Inhibitors are serially diluted in DMSO and dispensed into a 384-well assay plate.
-
Protein Incubation: A mixture of RAF-RBD and the test inhibitor is added to the wells and incubated at room temperature for 30 minutes.[14]
-
KRAS Addition: GTP-loaded KRAS G12D is added to all wells, and the plate is incubated for an additional 30-60 minutes.[14]
-
Detection: A solution containing the Terbium-labeled donor antibody and the fluorescently-labeled acceptor antibody is added.
-
Signal Reading: After a final incubation period (e.g., 30 minutes), the plate is read on a HTRF-compatible microplate reader, measuring emissions at two wavelengths (e.g., 620 nm and 665 nm).[14]
-
Data Analysis: The ratio of the two emission signals is calculated and plotted against inhibitor concentration to determine an IC50 value.
-
2. Cellular Assay: pERK Inhibition by Western Blot
This assay determines if an inhibitor can block KRAS G12D downstream signaling within a cellular context by measuring the phosphorylation level of ERK, a key node in the MAPK pathway.
-
Principle: KRAS G12D-mutant cells are treated with the inhibitor. Cell lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (pERK) and total ERK. The signal reduction of pERK relative to total ERK indicates pathway inhibition.
-
Protocol:
-
Cell Culture: KRAS G12D mutant cells (e.g., AsPC-1, HPAF-II) are seeded in 6-well plates and grown to ~80% confluency.[16]
-
Compound Treatment: Cells are treated with serial dilutions of the inhibitor or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).[11][16]
-
Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-PAGE gel for electrophoresis and subsequently transferred to a PVDF membrane.[16]
-
Immunoblotting: The membrane is blocked (e.g., with 5% milk or BSA) and incubated overnight at 4°C with a primary antibody against p-ERK (e.g., p44/42 MAPK, Thr202/Tyr204).[16] The membrane is then washed and incubated with a secondary antibody. The process is repeated for a total ERK antibody and a loading control (e.g., GAPDH, Ran).
-
Detection: The signal is visualized using a chemiluminescence or fluorescence imaging system.
-
Data Analysis: Band intensities are quantified using image analysis software. The ratio of pERK to total ERK is calculated and normalized to the vehicle control to determine the extent of inhibition.
-
3. Cellular Assay: Cell Viability (CellTiter-Glo)
This assay measures the anti-proliferative effect of an inhibitor on cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.
-
Protocol:
-
Cell Plating: Cells (e.g., 2,000-5,000 cells/well) are seeded into 96-well opaque plates and allowed to adhere overnight.[16]
-
Compound Treatment: Cells are treated with serial dilutions of the inhibitor or DMSO vehicle control.
-
Incubation: Plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).[16]
-
Assay Procedure: The plate and CellTiter-Glo reagent are equilibrated to room temperature. A volume of reagent equal to the culture medium volume is added to each well.[16]
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[16]
-
Signal Reading: Luminescence is measured using a microplate reader.
-
Data Analysis: The luminescent signal is plotted against inhibitor concentration, and a dose-response curve is fitted to calculate the IC50 value.[16]
-
Conclusion
The targeting of KRAS G12D, once deemed an insurmountable challenge, has entered a promising new phase with the development of potent and selective non-covalent inhibitors. Structure-based drug design has been instrumental in this progress, revealing that high-affinity binding can be achieved by targeting the inducible S-II pocket. The core SAR principles for current lead compounds, such as MRTX1133 and ERAS-5024, revolve around a critical charge-based interaction with the mutant Asp12 residue, complemented by optimized hydrophobic and hydrogen-bonding interactions within the S-II pocket.[2][5] Alternative strategies, like the pan-KRAS inhibition shown by BI-2852, demonstrate the druggability of other allosteric sites.[10]
Future efforts will likely focus on improving the pharmaceutical properties of these inhibitors, particularly oral bioavailability, and exploring combination therapies to overcome potential resistance mechanisms.[1][17] The continued application of the rigorous biochemical and cellular assays detailed in this guide will be essential for the continued refinement of SAR and the successful clinical translation of the next generation of KRAS G12D-targeted therapies.
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drughunter.com [drughunter.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ERAS-5024 | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 10. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Pardon Our Interruption [opnme.com]
- 14. aurorabiolabs.com [aurorabiolabs.com]
- 15. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 16. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Pursuit of the "Undruggable": A Technical Guide to the Discovery and Synthesis of Novel KRAS G12D Inhibitors
For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly its G12D mutant variant, has been a symbol of therapeutic frustration in oncology. As one of the most prevalent oncogenic drivers in human cancers, especially in pancreatic, colorectal, and non-small cell lung cancers, KRAS G12D was long considered "undruggable" due to its picomolar affinity for GTP and the absence of deep, well-defined binding pockets.[1][2] However, the landscape is rapidly evolving. Building on the landmark success of covalent inhibitors for the KRAS G12C mutation, researchers have developed innovative strategies to conquer the G12D challenge, leading to the discovery of potent, selective, and non-covalent inhibitors that are now advancing into clinical trials.[3][4]
This technical guide provides an in-depth overview of the core strategies, experimental methodologies, and chemical syntheses that are paving the way for a new class of KRAS G12D-targeted therapies. Tailored for researchers, scientists, and drug development professionals, this document details the crucial signaling pathways, inhibitor discovery workflows, and key preclinical data that define the frontier of this exciting field.
The KRAS G12D Signaling Cascade: A Central Hub for Oncogenesis
The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[2][5] This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless 1 (SOS1), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance KRAS's intrinsic GTPase activity to hydrolyze GTP back to GDP.[5]
The G12D mutation, a glycine-to-aspartic acid substitution at codon 12, severely impairs this intrinsic GTPase activity and renders the protein insensitive to GAP-mediated inactivation.[6] This results in a constitutively active, GTP-bound KRAS protein that perpetually stimulates downstream pro-survival and proliferative signaling pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[5][7] The continuous activation of these cascades drives uncontrolled cell growth, survival, and differentiation, which are hallmarks of cancer.
The Modern Drug Discovery Workflow: From Target to Candidate
The discovery of potent KRAS G12D inhibitors like MRTX1133 and ERAS-5024 has been driven by a structure-based drug design (SBDD) approach.[8][9][10] Unlike KRAS G12C, which features a reactive cysteine residue that can be targeted by covalent inhibitors, the G12D mutation requires the development of non-covalent inhibitors with high affinity and specificity to outcompete endogenous GTP.[5] The SBDD workflow integrates computational modeling with experimental validation to rationally design and optimize these molecules.
Key KRAS G12D Inhibitors and Preclinical Data
Through extensive SBDD campaigns, several potent and selective non-covalent KRAS G12D inhibitors have emerged. MRTX1133 and ERAS-5024 are two leading examples that have demonstrated significant preclinical activity.[9][10] These molecules bind to the switch II pocket of KRAS G12D, locking the protein in an inactive state and preventing its interaction with downstream effectors like RAF.[6][10]
| Compound | Target Binding (KD) | Biochemical Assay (IC50) | Cellular pERK Inhibition (IC50) | Cell Viability (IC50) | Cell Line(s) | Reference(s) |
| MRTX1133 | ~0.2 pM (estimated) | <2 nM (HTRF) | 1-10 nM | 6 nM (AGS) | AsPC-1, Panc 04.03, AGS | [6][11] |
| ERAS-5024 | Not Reported | 0.98 nM (RRB Assay) | 2.1 nM | 1.2 nM (3D CTG) | AsPC-1, GP2d | [9][12] |
| Compound 10c | Not Reported | >10 µM (Enzymatic) | Not Reported | 1.40 µM | Panc-1 | [11] |
| Compound 10k | Not Reported | 0.009 µM (Enzymatic) | Not Reported | >10 µM | Panc-1 | [11] |
Table 1: Summary of in vitro potency for selected novel KRAS G12D inhibitors. HTRF: Homogeneous Time-Resolved Fluorescence; RRB: RAS-RAF Binding; 3D CTG: 3D CellTiter-Glo.
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference(s) |
| MRTX1133 | AsPC-1 Xenograft (PDAC) | 20 mg/kg BID, IP | 94% TGI | [12] |
| MRTX1133 | HPAC Xenograft (PDAC) | 30 mg/kg BID, IP | -85% Regression | [11] |
| ERAS-5024 | AsPC-1 Xenograft (PDAC) | 20 mg/kg BID, IP | -54% Regression | [9][12] |
| Prodrug 9 (of MRTX1133) | AsPC-1 Xenograft (PDAC) | 100 mg/kg BID, Oral | Significant TGI | [5] |
Table 2: In vivo efficacy of leading KRAS G12D inhibitors. PDAC: Pancreatic Ductal Adenocarcinoma; BID: Twice Daily; IP: Intraperitoneal.
Experimental Protocols
The characterization of novel KRAS G12D inhibitors relies on a suite of robust biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity
This biophysical technique measures the binding kinetics and affinity (KD) between an inhibitor (analyte) and the target protein (ligand) in real-time without labeling.
-
Immobilization:
-
Recombinant, purified KRAS G12D protein (GDP-bound) is immobilized onto a sensor chip (e.g., CM5) surface via amine coupling. A control surface is prepared for reference subtraction.[7][13]
-
The surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
The KRAS G12D protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
-
The surface is deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Measurement:
-
A series of dilutions of the small molecule inhibitor are prepared in running buffer (e.g., HBS-EP+ with 1-5% DMSO).
-
The inhibitor solutions are injected sequentially over the KRAS G12D and control surfaces at a constant flow rate (e.g., 30 µL/min).[7]
-
The association (analyte injection phase) and dissociation (buffer flow phase) are monitored in real-time, generating a sensorgram.
-
-
Data Analysis:
-
The sensorgrams are reference-subtracted and fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[2]
-
TR-FRET KRAS-RAF Binding Assay
This biochemical assay measures the ability of an inhibitor to disrupt the interaction between activated KRAS G12D and its effector, the RAS Binding Domain (RBD) of RAF kinase.
-
Principle: The assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Activated KRAS G12D (loaded with a non-hydrolyzable GTP analog like GppNHp) is tagged with a FRET donor (e.g., Terbium-labeled antibody), and the RAF-RBD is tagged with a FRET acceptor (e.g., a fluorescently-labeled antibody).[6][14] When KRAS and RAF-RBD interact, the donor and acceptor are brought into proximity, generating a FRET signal. Inhibitors that block this interaction will reduce the signal.
-
Protocol:
-
To the wells of a low-volume 384-well plate, add the test inhibitor at various concentrations.
-
Add the KRAS G12D-GppNHp protein solution containing the donor-labeled antibody.
-
Initiate the binding reaction by adding the RAF-RBD protein solution containing the acceptor-labeled antibody.[6]
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Read the plate on a HTRF-compatible microplate reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[6]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular pERK Western Blot Assay
This cell-based assay determines an inhibitor's ability to suppress the KRAS downstream signaling cascade by measuring the phosphorylation of ERK.
-
Cell Culture and Treatment:
-
Seed KRAS G12D mutant cancer cells (e.g., AsPC-1, Panc-1) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle (DMSO) for a specified duration (e.g., 1-4 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[15]
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (pERK) and total ERK1/2 (tERK) at appropriate dilutions (e.g., 1:1000).[15]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for pERK and tERK.
-
Normalize the pERK signal to the tERK signal for each sample to determine the extent of pathway inhibition.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.
-
Reagent Preparation:
-
Assay Protocol:
-
Seed cells in an opaque-walled 96-well or 384-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the inhibitor for a prolonged period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9][16]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
-
Synthesis of Novel KRAS G12D Inhibitors
The chemical synthesis of KRAS G12D inhibitors often involves multi-step sequences to construct complex heterocyclic core structures. The general strategies for two leading compounds are outlined below.
General Synthesis Scheme for ERAS-5024
The synthesis of ERAS-5024 and its analogs is based on a quinazoline core. A key step involves a nucleophilic aromatic substitution (SNAr) reaction to install the "butterfly amine" tail, followed by coupling of the aminobenzothiophene A-ring.[12]
-
Step A (SNAr Reaction): A substituted 4-chloroquinazoline is reacted with a mono-Boc-protected diazabicyclo-amine to form the quinazoline-amine intermediate.[12]
-
Step B (Coupling): The intermediate from Step A is coupled with the desired aminobenzothiophene 'A-ring' moiety.
-
Step C (Deprotection): The Boc protecting group on the diazabicyclo-amine is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the final inhibitor.[12]
Synthesis Scheme for an Oral Prodrug of MRTX1133
Due to the low oral bioavailability of MRTX1133, prodrug strategies have been developed. Prodrug 9 masks the secondary amine of MRTX1133 with a carbamate promoiety to improve gastrointestinal absorption.[5][17]
-
Intermediate Preparation: The synthesis requires the preparation of two key intermediates: the amine-containing side chain (Intermediate 9-5) and the core heterocyclic system (Intermediate 9-11).[5]
-
Step 1 (Coupling): Intermediate 9-5 is reacted with Intermediate 9-11 under basic conditions to afford the fully assembled, protected prodrug molecule (Intermediate 9-12).[5]
-
Step 2 (Deprotection): The final deprotection step is carried out using HCl in dioxane to remove the protecting group and yield Prodrug 9.[5]
Conclusion and Future Directions
The discovery of potent, selective, and non-covalent KRAS G12D inhibitors represents a monumental achievement in oncology drug discovery. Through sophisticated structure-based design, iterative chemical synthesis, and a rigorous cascade of preclinical assays, researchers have successfully drugged a target once thought intractable. The data for compounds like MRTX1133 and ERAS-5024 demonstrate that direct inhibition of KRAS G12D can lead to profound tumor regression in preclinical models, offering significant hope for patients with KRAS G12D-mutant cancers.
Future efforts will focus on several key areas: optimizing the pharmacokinetic properties of these inhibitors to improve oral bioavailability, understanding and overcoming potential mechanisms of acquired resistance, and exploring rational combination therapies to achieve more durable clinical responses. As these pioneering molecules progress through clinical trials, the scientific community watches with anticipation, hopeful that the fortress of KRAS G12D is finally beginning to crumble.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aurorabiolabs.com [aurorabiolabs.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. ch.promega.com [ch.promega.com]
- 9. OUH - Protocols [ous-research.no]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 14. KRAS4b:RAF-1 Homogenous Time-Resolved Fluorescence Resonance Energy Transfer Assay for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the KRAS G12D Signaling Pathway and its Downstream Effectors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12D mutation being particularly prevalent in aggressive malignancies such as pancreatic, colorectal, and lung cancers. This technical guide provides a comprehensive overview of the intricate signaling network activated by the KRAS G12D mutation. It details the primary downstream effector pathways—RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and RALGEF-RAL—and explores the complex crosstalk between them. This document summarizes key quantitative proteomic and phosphoproteomic data, offering insights into the molecular perturbations induced by KRAS G12D. Furthermore, it provides detailed experimental protocols for essential techniques used to investigate this critical oncogenic pathway, including co-immunoprecipitation, Western blotting, and kinase assays. The guide is intended to be a valuable resource for researchers and drug development professionals dedicated to understanding and targeting KRAS G12D-driven cancers.
The KRAS G12D Mutation: A Central Node in Oncogenesis
The KRAS gene encodes a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation, a substitution of glycine with aspartic acid at codon 12, impairs the intrinsic GTPase activity of the KRAS protein. This impairment, coupled with a reduced sensitivity to GTPase-activating proteins (GAPs), leads to a constitutively active, GTP-bound state[1]. This persistent activation of KRAS G12D triggers a cascade of downstream signaling events that drive key cancer hallmarks, including uncontrolled proliferation, survival, and metabolic reprogramming.
Core Downstream Signaling Pathways of KRAS G12D
The oncogenic signals emanating from KRAS G12D are primarily transduced through three major downstream effector pathways.
The RAF-MEK-ERK (MAPK) Pathway
The RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central signaling axis downstream of KRAS. Upon activation, KRAS G12D directly binds to and activates RAF kinases (A-RAF, B-RAF, and C-RAF)[2][3]. Activated RAF then phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2[2][3]. Phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates a multitude of transcription factors, leading to the expression of genes involved in cell proliferation, differentiation, and survival[4]. In pancreatic cancer, signaling through c-Raf, MEK, and ERK is essential for tumor initiation driven by mutant Kras[2].
Figure 1: The RAF-MEK-ERK (MAPK) signaling pathway activated by KRAS G12D.
The PI3K-AKT-mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway is another critical downstream effector of KRAS G12D. Activated KRAS G12D can directly bind to and activate the p110 catalytic subunit of PI3K[5][6]. This activation leads to the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B) at the cell membrane. Activated AKT then phosphorylates a wide range of substrates, including mTOR (mammalian target of rapamycin), to promote cell growth, survival, and proliferation[5][6]. Studies have shown that the PI3K/Akt pathway is frequently activated in KRAS G12D-mutated lung and colorectal cancers[5]. Interestingly, KRAS G12D-driven non-small cell lung cancer (NSCLC) models show a greater dependency on the PI3K-AKT-mTOR pathway compared to KRAS G12C models[7].
Figure 2: The PI3K-AKT-mTOR signaling pathway initiated by KRAS G12D.
The RALGEF-RAL Pathway
The Ral Guanine Nucleotide Exchange Factor (RALGEF)-RAL pathway is a third key effector arm of KRAS signaling. Activated KRAS G12D binds to and activates RALGEFs (e.g., RALGDS), which in turn promote the exchange of GDP for GTP on the small GTPases RALA and RALB, leading to their activation. Activated RALA and RALB regulate a variety of cellular processes, including vesicular trafficking, cytoskeletal dynamics, and gene expression, which are crucial for tumorigenesis.
Figure 3: The RALGEF-RAL signaling pathway downstream of KRAS G12D.
Quantitative Insights into the KRAS G12D Interactome and Proteome
Quantitative proteomics has provided valuable insights into the altered protein-protein interactions and global protein expression changes driven by the KRAS G12D mutation. These studies help to elucidate the specific molecular machinery co-opted by this oncoprotein.
KRAS G12D Interacting Proteins
Proximity labeling techniques, such as TurboID, coupled with quantitative mass spectrometry have been employed to map the interactome of KRAS G12D. These studies have identified both known and novel interacting partners, revealing a complex network of proteins that are differentially engaged by the mutant KRAS.
| Interacting Protein Category | Example Proteins with Altered Binding to KRAS G12D | Fold Change (Mutant vs. WT) | Functional Significance | Reference |
| Decreased Binding | LZTR1 | ≤ 0.5 | Adaptor for CUL3 E3 ubiquitin ligase, involved in KRAS degradation. | [8][9] |
| 72 proteins in total identified with reduced binding. | [8][9] | |||
| Increased Binding | LAMTOR1 | ≥ 2.0 | Regulator of mTORC1 signaling. | [8][9] |
| 157 proteins in total identified with increased binding. | [8][9] | |||
| Canonical Effectors | RAF1, ARAF, BRAF, EGFR | Enriched in all KRAS variants | Core signaling functions are preserved. | [8][9] |
Table 1: Summary of quantitative proteomics data on KRAS G12D interacting proteins. Fold changes are approximate and based on selected studies.
Global Proteomic and Phosphoproteomic Changes
Expression of KRAS G12D induces widespread changes in the cellular proteome and phosphoproteome, reflecting the broad impact of its downstream signaling.
| Cellular Process | Key Proteins/Phosphosites with Altered Levels | Fold Change (KRAS G12D vs. WT) | Implication | Reference |
| Cell Cycle | Cyclin-dependent kinases (CDKs) | Hyperactivation | KRAS dependency driven by a CDK network. | [10][11] |
| MAPK Pathway | Phospho-ERK1/2, Phospho-RSK | Increased | Constitutive activation of the MAPK cascade. | [4] |
| PI3K/AKT Pathway | Phospho-AKT, Phospho-S6 | Increased | Enhanced PI3K-AKT-mTOR signaling. | [5] |
| Adherens Junction Signaling | MPZL1 | Hyperphosphorylated | Increased membrane proximal signaling. | [12] |
| Gene Expression | Differentially expressed genes involved in cell adhesion and metastasis. | Up- and down-regulation | Crosstalk with other signaling pathways. |
Table 2: Summary of proteomic and phosphoproteomic changes induced by KRAS G12D. Fold changes are often reported as statistically significant increases or decreases in the cited literature.
Experimental Protocols for Studying KRAS G12D Signaling
Investigating the KRAS G12D signaling pathway requires a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Co-Immunoprecipitation (Co-IP) to Identify KRAS G12D Interactors
This protocol describes the immunoprecipitation of a target protein ("bait") to identify its binding partners ("prey").
Figure 4: Experimental workflow for Co-Immunoprecipitation.
Materials:
-
Cells expressing KRAS G12D
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the bait protein (e.g., anti-KRAS antibody)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (e.g., cold PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Rotating platform
Procedure:
-
Cell Lysis:
-
Culture and harvest cells.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step removes proteins that non-specifically bind to the beads.
-
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-KRAS) to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
-
Capture of Immune Complexes:
-
Add equilibrated Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in elution buffer.
-
For analysis by Western blotting, resuspend in 2X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
For analysis by mass spectrometry, use a compatible elution buffer (e.g., low pH glycine) and neutralize the eluate.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
-
Western Blotting to Detect Downstream Effector Phosphorylation
This protocol is for the detection of phosphorylated proteins, such as p-ERK and p-AKT, as a measure of pathway activation.
Materials:
-
Protein lysates from cells treated under various conditions
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE:
-
Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-ERK).
-
In Vitro Kinase Assay for RAF-MEK-ERK Cascade
This assay measures the activity of a specific kinase in the cascade. Here, we outline a general protocol for a MEK kinase assay.
Materials:
-
Immunoprecipitated MEK or purified recombinant MEK
-
Inactive ERK2 as a substrate
-
Kinase buffer (containing MgCl2 and ATP)
-
Reaction termination buffer (e.g., SDS-PAGE sample buffer)
-
Anti-phospho-ERK antibody for detection
Procedure:
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, combine the immunoprecipitated or purified MEK with the inactive ERK2 substrate in kinase buffer.
-
-
Initiate Reaction:
-
Add ATP to the reaction mixture to start the phosphorylation reaction.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
-
Terminate Reaction:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Detection of Phosphorylation:
-
Analyze the reaction mixture by Western blotting using an anti-phospho-ERK antibody to detect the phosphorylated ERK2. The intensity of the p-ERK2 band is proportional to the MEK kinase activity.
-
Conclusion and Future Directions
The KRAS G12D mutation drives oncogenesis through a complex and interconnected signaling network. The RAF-MEK-ERK and PI3K-AKT-mTOR pathways are the most well-characterized downstream effectors, and their constitutive activation is a hallmark of KRAS G12D-driven cancers. Quantitative proteomics has been instrumental in dissecting the specific protein interactions and expression changes that underlie the malignant phenotype.
Despite significant progress, challenges remain in therapeutically targeting KRAS G12D. The development of direct KRAS G12D inhibitors is an active area of research, and combination therapies that target downstream effectors or synthetic lethal partners are promising strategies. A deeper understanding of the crosstalk between the different signaling pathways and the tumor microenvironment will be crucial for developing more effective and durable therapies for patients with KRAS G12D-mutant cancers. The experimental approaches detailed in this guide provide a foundation for continued research in this critical area of cancer biology.
References
- 1. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 2. Proteomic Mapping of the Interactome of KRAS Mutants Identifies New Features of RAS Signalling Networks and the Mechanism of Action of Sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ras-Raf-MEK-ERK-MAPK pathway [flipper.diff.org]
- 4. researchgate.net [researchgate.net]
- 5. SL-TMT: A Streamlined Protocol for Quantitative (Phospho)proteome Profiling using TMT-SPS-MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Mastering 2D-GE in Proteomics: A Comprehensive Guide to Two-Dimensional Gel Electrophoresis - Omics tutorials [omicstutorials.com]
- 8. Mapping the Interactome of KRAS and Its G12C/D/V Mutants by Integrating TurboID Proximity Labeling with Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Global Phosphoproteomics reveal CDK suppression as a vulnerability to KRAS addiction in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global Phosphoproteomics Reveal CDK Suppression as a Vulnerability to KRas Addiction in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tandem Mass Tag-Based Phosphoproteomics in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
structural biology of KRAS G12D protein and inhibitor binding
An In-depth Technical Guide to the Structural Biology of KRAS G12D and Inhibitor Binding
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that functions as a critical molecular switch in cell signaling pathways regulating cell growth, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the Glycine-to-Aspartic Acid substitution at codon 12 (G12D) being the most frequent, especially in pancreatic, colorectal, and non-small cell lung cancers.[1][2][3] The KRAS G12D mutation impairs the protein's intrinsic GTP hydrolysis capability, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling and tumorigenesis.[4][5] For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the lack of well-defined binding pockets on its surface.[6] However, recent breakthroughs in structural biology and medicinal chemistry have led to the development of potent and selective inhibitors, heralding a new era in targeted cancer therapy. This guide provides a comprehensive overview of the structural biology of KRAS G12D, the mechanisms of inhibitor binding, quantitative biophysical data, and the experimental protocols used in their characterization.
Structural Biology of the KRAS G12D Mutant
The KRAS Structure and the GDP/GTP Cycle
The KRAS protein consists of a highly conserved G-domain (residues 1-166) responsible for GTP/GDP binding and hydrolysis, and a C-terminal hypervariable region (HVR) which facilitates membrane localization. The G-domain contains two critical dynamic regions: Switch I (residues 30-40) and Switch II (residues 60-76). The conformation of these switch regions is dependent on the bound nucleotide.
-
GDP-Bound (Inactive State): In the inactive state, Switch I and Switch II are in a more "open" and flexible conformation.
-
GTP-Bound (Active State): Upon exchange of GDP for GTP, a process catalyzed by Guanine Nucleotide Exchange Factors (GEFs) like Son of Sevenless (SOS1), both Switch I and Switch II undergo a significant conformational change to a "closed" state.[7] This active conformation allows KRAS to bind to and activate downstream effector proteins such as RAF, PI3K, and RAL-GDS.[7]
The cycle is completed when GTPase Activating Proteins (GAPs) bind to KRAS and facilitate the hydrolysis of GTP to GDP, returning the protein to its inactive state.[5][7]
The Structural Impact of the G12D Mutation
The G12D mutation introduces a bulky and negatively charged aspartic acid residue into the P-loop (phosphate-binding loop), a region critical for nucleotide coordination. This substitution sterically hinders the binding of GAPs, thereby abolishing GAP-mediated GTP hydrolysis.[4] This renders the KRAS G12D protein insensitive to inactivation, leading to its accumulation in the constitutively active, GTP-bound form and persistent activation of downstream pro-proliferative signaling pathways.[4][5] Molecular dynamics simulations have shown that while the overall structure is similar to Wild-Type (WT), the G12D mutation alters the dynamic landscape of the protein, particularly in the Switch regions, which can be exploited for inhibitor design.[8]
KRAS G12D Inhibitor Binding and Mechanisms
The discovery of a transient, inducible pocket located under the Switch II region (the S-II pocket) in the GDP-bound state of KRAS G12C was a landmark achievement that paved the way for direct KRAS inhibitors.[3][9] Inhibitors targeting KRAS G12D have been designed to exploit this and other allosteric sites.
Non-covalent Inhibition of the Switch-II Pocket
Unlike KRAS G12C, which has a reactive cysteine for covalent targeting, inhibitors for G12D must rely on high-affinity non-covalent interactions.[10] A key strategy involves designing compounds that can form a salt bridge with the mutant Asp12 residue.[9][11]
-
MRTX1133: A potent, selective, and non-covalent inhibitor that binds with high affinity to an allosteric pocket under Switch II.[12][13] Structural studies show that MRTX1133 binding induces a conformational change in the Switch I and Switch II loops.[13] It is highly selective, binding to both the GDP- and GTP-bound states of KRAS G12D.[9][13] The interaction is stabilized by a salt bridge formed between a piperazine moiety on the inhibitor and the Asp12 residue of the mutant protein.[9][11]
Allosteric Inhibition of the Switch-I/II Pocket
Another class of inhibitors targets a shallow pocket located between the Switch I and Switch II regions.
-
BI-2852: This inhibitor binds with nanomolar affinity to the Switch I/II pocket, a site previously considered undruggable.[14] By binding to this pocket, BI-2852 effectively blocks the interaction of KRAS with GEFs (like SOS), GAPs, and downstream effectors, thereby inhibiting signaling.[15] It is mechanistically distinct as it targets both the active and inactive forms of KRAS.[16]
Covalent Inhibitors
While challenging due to the lower nucleophilicity of aspartic acid compared to cysteine, the development of covalent G12D inhibitors is an active area of research.[17][18] Strategies include using highly reactive warheads, such as tunable oxirane electrophiles or malolactone-based inhibitors, that can form a covalent bond with the Asp12 residue.[17][19]
Quantitative Data on KRAS G12D Inhibitor Binding
The following tables summarize key binding affinity and kinetic data for representative KRAS G12D inhibitors.
Table 1: Binding Affinity of Non-Covalent KRAS G12D Inhibitors
| Inhibitor | Target(s) | Method | Affinity Constant | Citation(s) |
|---|---|---|---|---|
| MRTX1133 | KRAS G12D | Biochemical Assays | Picomolar affinity | [19] |
| KRB-456 | KRAS G12D | Protein NMR | KD = 247 nM | [6] |
| KRAS WT | KD = 483 nM | [6] | ||
| KRAS G12V | KD = 392 nM | [6] | ||
| KRAS G12C | KD = 1,410 nM | [6] | ||
| BI-2852 | KRAS | SBDD | Nanomolar affinity | [16] |
| "Hit 3" (Wang et al.) | KRAS G12D | MST | Sub-nanomolar affinity | [2] |
| Cell-based (Panc 04.03) | IC50 = 43.80 nM | [14] |
| KRpep-2d | KRAS G12D | GDP/GTP Exchange Assay | IC50 = 1.6 nM |[20] |
Table 2: Binding Affinity of PROTAC Degraders Targeting KRAS G12D
| Compound | Target State | Method | Binary Kd | Ternary Kd (+VCB) | Citation(s) |
|---|---|---|---|---|---|
| ACBI3 | KRAS G12D-GCP | SPR | 719 nM | 987 nM | [21] |
| Compound 2 | KRAS G12D-GCP | SPR | 246 nM | 39 nM | [21] |
| Compound 3 | KRAS G12D-GCP | SPR | 161 nM | 38 nM |[21] |
Key Experimental Protocols
The characterization of KRAS G12D and its inhibitors relies on a suite of biophysical and structural biology techniques.
Recombinant Protein Expression and Purification
-
Expression: The human KRAS gene (residues 1-169 or similar constructs) with the G12D mutation is cloned into an E. coli expression vector (e.g., pGEX or pET series), often with an N-terminal tag like Glutathione S-transferase (GST) for purification.[16][22][23]
-
Culture: Transformed E. coli (e.g., BL21(DE3) strain) are grown in large-scale cultures (e.g., LB broth) at 37°C to an optimal density (OD600 of ~0.6-0.8).
-
Induction: Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.
-
Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization.
-
Purification: The protein is purified from the lysate using affinity chromatography (e.g., Glutathione-Sepharose for GST-tags). The tag is subsequently cleaved using a specific protease like thrombin or TEV protease.[23]
-
Final Steps: Further purification is achieved through ion-exchange and size-exclusion chromatography to obtain a highly pure and homogenous protein sample.[23]
X-ray Crystallography
-
Complex Formation: Purified KRAS G12D protein is incubated with a molar excess of the inhibitor and the desired nucleotide (e.g., GDP or a non-hydrolyzable GTP analog like GppNHp or GMPPNP).[9][24]
-
Crystallization: The protein-inhibitor complex is concentrated and subjected to high-throughput crystallization screening using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and salts.[24]
-
Optimization: Initial crystal hits are optimized by systematically varying conditions to obtain large, single, well-diffracting crystals.[24]
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[4]
-
Structure Solution: The crystal structure is solved using molecular replacement, and the model is refined to high resolution (e.g., 1.25 - 1.7 Å) to reveal the precise binding mode of the inhibitor.[4][16][10]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has historically been challenging for small proteins like KRAS (~19 kDa).[25][26]
-
Scaffold System: To overcome the size limitation, KRAS G12D can be bound to a rigid, larger molecular scaffold, such as a designed protein cage.[25][26]
-
Sample Preparation: The KRAS-scaffold complex is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane.
-
Data Collection: The frozen grids are imaged in a high-end transmission electron microscope, collecting thousands of micrograph movies.
-
Image Processing: Individual particle images are picked, classified, and reconstructed into a 3D density map.
-
Model Building: An atomic model of the KRAS-inhibitor complex is built into the density map and refined. This technique is valuable for observing conformational differences compared to crystal structures.[25][27]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.[22][28]
-
Chip Preparation: Recombinant KRAS G12D protein (often biotinylated for stable capture) is immobilized on a streptavidin-coated sensor chip surface.[22]
-
Binding Assay: A series of inhibitor concentrations are flowed over the chip surface (analyte). The binding and dissociation are monitored by measuring the change in the refractive index at the surface, which is proportional to the change in mass.
-
Kinetic Analysis: The resulting sensorgrams (response units vs. time) are analyzed.
-
For Non-covalent Inhibitors: Data are fit to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[22][29] Both single-cycle and multi-cycle kinetic analyses can be performed.[22]
-
For Covalent Inhibitors: SPR can be used to determine the second-order inactivation efficiency rate constant (kinact/KI).[28]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[30][31]
-
Sample Preparation: Purified KRAS G12D protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the titration syringe. Both are in identical buffer solutions to minimize heats of dilution.
-
Titration: The inhibitor is injected into the protein solution in a series of small, precise aliquots. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[31]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a binding model to determine the binding stoichiometry (n), the binding affinity (KA or KD), and the enthalpy of binding (ΔH).[30][31] The entropy of binding (ΔS) can then be calculated. ITC can also be adapted to measure enzyme kinetics.[32][33]
Microscale Thermophoresis (MST)
MST measures molecular interactions by detecting changes in the hydration shell, size, or charge of molecules, which in turn affects their movement in a temperature gradient.[14]
-
Labeling: The KRAS G12D protein is fluorescently labeled (e.g., with a RED-NHS dye).[14]
-
Sample Preparation: A constant concentration of labeled KRAS G12D is mixed with a serial dilution of the unlabeled inhibitor.
-
Measurement: The samples are loaded into capillaries and placed in an MST instrument (e.g., Monolith NT.115). An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.[14]
-
Data Analysis: The change in thermophoretic movement upon inhibitor binding is plotted against the inhibitor concentration. The resulting binding curve is fitted to determine the dissociation constant (KD).[2]
Visualizations: Pathways and Workflows
// Nodes RTK [label="Growth Factor\nReceptor (e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS1 [label="SOS1 (GEF)", fillcolor="#F1F3F4", fontcolor="#202124"]; KRAS_GDP [label="KRAS-GDP\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KRAS_GTP [label="KRAS G12D-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GAP [label="GAP", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges RTK -> SOS1 [label="Activates"]; SOS1 -> KRAS_GDP [label="GDP->GTP\nExchange"]; KRAS_GDP -> KRAS_GTP [color="#34A853"]; KRAS_GTP -> KRAS_GDP [label="GTP Hydrolysis\n(Blocked by G12D)", style=dashed, color="#EA4335", fontcolor="#EA4335"]; GAP -> KRAS_GTP [style=dashed, color="#EA4335"]; KRAS_GTP -> RAF [color="#202124"]; KRAS_GTP -> PI3K [color="#202124"]; RAF -> MEK [color="#202124"]; MEK -> ERK [color="#202124"]; PI3K -> AKT [color="#202124"]; ERK -> Proliferation [color="#202124"]; AKT -> Proliferation [color="#202124"];
// Invisible edges for alignment {rank=same; SOS1; GAP;} {rank=same; KRAS_GDP; KRAS_GTP;} {rank=same; RAF; PI3K;} {rank=same; MEK; AKT;}
} end_dot Caption: The KRAS G12D signaling pathway.
// Edges VS -> HTS [label="Identifies\nInitial Hits"]; HTS -> Affinity [label="Validates\nBinding"]; Affinity -> Cellular [label="Confirms\nBiological Effect"]; Cellular -> Kinetics [label="Prioritizes\nLeads"]; Kinetics -> Structural; Cellular -> Signaling; {Kinetics, Structural, Signaling} -> Vivo [lhead=cluster_3];
} end_dot Caption: Experimental workflow for KRAS G12D inhibitor discovery.
// Nodes Inhibitor [label="KRAS G12D Inhibitor\n(e.g., MRTX1133)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KRAS_G12D [label="KRAS G12D Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex [label="Inhibitor::KRAS G12D\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Conformation [label="Allosteric\nConformational Lock", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Effector_Binding [label="Effector Binding\n(e.g., RAF, PI3K)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Signaling [label="Downstream Signaling\n(MAPK, PI3K/AKT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tumor_Growth [label="Tumor Cell\nProliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Inhibitor -> Complex [label="Binds to"]; KRAS_G12D -> Complex; Complex -> Conformation [label="Induces"]; Conformation -> Effector_Binding [label="Blocks", color="#EA4335"]; Effector_Binding -> Signaling [label="Prevents\nActivation of", style=dashed, color="#34A853"]; Signaling -> Tumor_Growth [label="Inhibits", style=dashed, color="#34A853"]; } end_dot Caption: Logical flow of KRAS G12D inhibition.
Conclusion and Future Outlook
The development of direct inhibitors against KRAS G12D, once thought to be an intractable target, represents a paradigm shift in oncology. Structure-based drug design has been instrumental in identifying novel allosteric pockets and designing potent, selective non-covalent molecules like MRTX1133.[12][13] The continued elucidation of KRAS G12D structures in complex with new chemical entities will undoubtedly fuel the discovery of next-generation therapies.[34] Future efforts will likely focus on developing covalent G12D inhibitors, overcoming acquired resistance mechanisms, and exploring combination therapies that target both KRAS and parallel signaling pathways to achieve more durable clinical responses.[7][12] The integration of advanced biophysical techniques, structural biology, and innovative screening platforms will be paramount in conquering this formidable oncogenic driver.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide KRpep-2d - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of KRB-456, a KRAS G12D Switch-I/II Allosteric Pocket Binder That Inhibits the Growth of Pancreatic Cancer Patient-derived Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The current understanding of KRAS protein structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS G12D can be targeted by potent salt-bridge forming inhibitors | bioRxiv [biorxiv.org]
- 10. rcsb.org [rcsb.org]
- 11. doaj.org [doaj.org]
- 12. KRAS inhibitors: going noncovalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oncogenic KRAS G12D mutation promotes dimerization through a second, phosphatidylserine–dependent interface: a model for KRAS oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Simultaneous Covalent Modification of K-Ras(G12D) and K-Ras(G12C) with Tunable Oxirane Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. reactionbiology.com [reactionbiology.com]
- 23. researchgate.net [researchgate.net]
- 24. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins | Springer Nature Experiments [experiments.springernature.com]
- 25. EMDB-29713: KRAS G12C complex with GDP imaged on a cryo-EM imaging scaffold - Yorodumi [pdbj.org]
- 26. rcsb.org [rcsb.org]
- 27. researchgate.net [researchgate.net]
- 28. Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ptacts.uspto.gov [ptacts.uspto.gov]
- 31. Khan Academy [khanacademy.org]
- 32. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pnas.org [pnas.org]
An In-depth Technical Guide to Allosteric Pockets and Binding Sites on the KRAS G12D Protein
For Researchers, Scientists, and Drug Development Professionals
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the Glycine-to-Aspartic Acid mutation at codon 12 (G12D), represents one of the most prevalent and challenging targets in oncology.[1][2][3][4] For decades, the shallow topology of its GTP/GDP binding site rendered it "undruggable."[1] However, the paradigm has shifted with the discovery and exploitation of allosteric pockets—sites distal to the active site that can modulate the protein's activity. This guide provides a comprehensive technical overview of the key allosteric sites on KRAS G12D, the molecules that bind them, and the experimental methodologies used to characterize these interactions.
Identified Allosteric Pockets on KRAS G12D
Intensive research, combining computational modeling and experimental validation, has successfully identified several druggable allosteric pockets on the surface of KRAS G12D. These sites offer novel avenues for therapeutic intervention by locking the protein in an inactive state or disrupting its interaction with downstream effectors.
The Switch-II Pocket (SII-P)
The most extensively studied allosteric site is a cryptic pocket located near the Switch-II region (residues 60-76).[1][3][5][6] This pocket is not readily apparent in all crystal structures but can be induced by the binding of small molecules. Inhibitors targeting the SII-P can trap KRAS in its inactive, GDP-bound state, thereby preventing its activation and subsequent signaling.[1]
Several potent and selective non-covalent inhibitors have been developed to target this pocket. A key strategy involves designing compounds that can form a salt bridge with the mutant Aspartate-12 residue, a feature unique to this specific KRAS variant.[7][8] This interaction provides both high affinity and selectivity.
The P110 Site
Computational analyses have revealed another promising allosteric binding site adjacent to Proline-110, termed the P110 site.[3][4] This pocket is located in the allosteric lobe of the protein, opposite the functional P-loop and switch regions.[3] Small molecules binding to the P110 site have been shown to allosterically induce conformational changes in the Switch I and II regions, impairing KRAS G12D's interaction with effector proteins like B-Raf.[3][4]
The Switch-I/II Pocket
A dynamic allosteric binding pocket has been identified within the Switch-I/II region.[9] Small molecules, such as KRB-456, have been shown to bind to this pocket in both the GDP- and GTP-bound conformations of KRAS G12D.[9] This interaction inhibits the binding of KRAS to its downstream effector, RAF1, thereby suppressing signaling.[9]
Allosteric Inhibitors of KRAS G12D and Quantitative Binding Data
The discovery of allosteric pockets has led to the development of a new class of KRAS G12D inhibitors. These compounds exhibit diverse binding modes and mechanisms of action.
| Inhibitor | Target Pocket | Binding Mode | Binding Affinity (KD) | Cellular Activity (IC50) | Reference |
| MRTX1133 | Switch-II Pocket | Non-covalent | PicoMolar range | Not specified | [1][5] |
| TH-Z835 | Switch-II Pocket | Non-covalent (salt bridge with Asp12) | Not specified | Not specified | [7][8] |
| TH-Z816 | Switch-II Pocket | Non-covalent (salt bridge with Asp12) | 25.8 µM (with GDP-bound KRAS G12D) | 14 µM | [8][10] |
| RMC-9805 (Zoldonrasib) | GTP-bound Switch-II Pocket | Covalent (Tricomplex with Cyclophilin A) | Not specified | Not specified | [1][11] |
| KRB-456 | Switch-I/II Pocket | Non-covalent | Potent, with higher affinity for G12D than WT, G12V, or G12C | Not specified | [9] |
| KAL-21404358 | P110 Site | Non-covalent | Not specified | Not specified | [3][4] |
| KRpep-2d | Near Switch-II | Non-covalent | High affinity for both GDP- and GTP-bound states | 1.6 nM (GDP/GTP exchange inhibition) | [12][13] |
KRAS G12D Signaling Pathways
The G12D mutation renders KRAS constitutively active, leading to the persistent stimulation of downstream pro-survival and proliferative signaling pathways.[14][15][16] The two primary cascades are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][16][17] Allosteric inhibitors function by preventing the GTP-bound KRAS G12D from engaging with its effector proteins (e.g., RAF, PI3K), thus silencing these oncogenic signals.
Caption: KRAS G12D signaling pathways and point of inhibition.
Experimental Protocols
The identification and characterization of allosteric sites and their inhibitors involve a multi-step process integrating computational and biophysical techniques.
Workflow for Allosteric Pocket Identification
The initial discovery of novel allosteric sites often begins with computational methods applied to the protein's three-dimensional structure.
Caption: Workflow for identifying allosteric pockets and initial hits.
Detailed Methodologies:
-
Computational Pocket Prediction: This process uses algorithms to analyze the protein's surface topology and identify potential binding cavities distinct from the active site.
-
Principle: Software like SiteMap (Schrödinger) or ICM PocketFinder evaluates geometric and physicochemical properties of the protein surface to identify, score, and rank potential binding sites.[3][18] Molecular Dynamics (MD) simulations can also be used to explore protein flexibility and reveal "cryptic" pockets that are not present in static crystal structures.[19][20][21]
-
Methodology: A high-resolution crystal structure of KRAS G12D (e.g., from the Protein Data Bank) serves as the input. The software calculates potential energy maps for various probe types (hydrophobic, hydrogen-bond donor/acceptor) across the protein surface. Regions with favorable binding energies are clustered and defined as pockets.
-
Data Output: A list of putative pockets, ranked by a "druggability" score, along with their volume, surface area, and key interacting residues.
-
-
Virtual Screening: Once pockets are identified, large libraries of chemical compounds are computationally "docked" into these sites to predict which molecules might bind.
-
Principle: Molecular docking algorithms predict the preferred orientation and binding affinity of a ligand to a protein target.[19]
-
Methodology: A 3D model of the identified allosteric pocket is used as a receptor. Millions of compounds from databases (e.g., ZINC) are systematically placed in the pocket in various conformations.[19] A scoring function estimates the binding free energy for each pose.
-
Data Output: A ranked list of "hit" compounds predicted to have high affinity for the target pocket.
-
Workflow for Binding Characterization
Computational hits must be validated experimentally to confirm binding and accurately quantify the interaction.
Caption: Workflow for experimental validation of ligand binding.
Detailed Methodologies:
-
Isothermal Titration Calorimetry (ITC): A gold-standard method for quantifying binding affinity and thermodynamics.[22][23]
-
Principle: ITC directly measures the heat released or absorbed during a binding event.
-
Methodology: A solution of the ligand is titrated in small aliquots into a sample cell containing the purified KRAS G12D protein. A sensitive calorimeter measures the minute temperature changes upon each injection. The process continues until the protein is saturated.
-
Data Output: A binding isotherm curve from which the equilibrium dissociation constant (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding can be directly calculated.[23] A smaller KD value indicates a stronger binding affinity.[22]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique to confirm binding and map the interaction site on the protein.[3][24]
-
Principle: NMR measures the magnetic properties of atomic nuclei. When a ligand binds, it perturbs the chemical environment of nearby amino acid residues, causing shifts in their corresponding signals in the NMR spectrum.
-
Methodology: A 2D 1H-15N HSQC spectrum is recorded for 15N-labeled KRAS G12D alone. The spectrum is then recorded again in the presence of the inhibitor. Residues at the binding interface or those undergoing conformational changes will show significant chemical shift perturbations.
-
Data Output: Confirmation of direct binding and identification of the amino acids involved in the interaction, which validates the binding site predicted by computational models.[3]
-
-
Surface Plasmon Resonance (SPR): A label-free optical technique for real-time measurement of binding kinetics and affinity.[12][22][23]
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when molecules bind or dissociate.
-
Methodology: Purified KRAS G12D is immobilized on the surface of a sensor chip. A solution containing the inhibitor is flowed over the surface (association phase), followed by a buffer wash (dissociation phase). The binding event is monitored in real-time.
-
Data Output: A sensorgram showing the association and dissociation phases, from which kinetic parameters (kon, koff) and the dissociation constant (KD) are calculated.
-
-
X-ray Crystallography: Provides high-resolution, atomic-level detail of the protein-ligand complex.
-
Principle: X-rays are diffracted by a crystallized protein-ligand complex, producing a diffraction pattern that can be used to calculate a 3D electron density map and build an atomic model.
-
Methodology: The purified KRAS G12D protein is co-crystallized with the inhibitor. The resulting crystal is exposed to a high-intensity X-ray beam. The diffraction data is collected and processed to solve the 3D structure.
-
Data Output: A precise 3D model showing the exact binding pose of the inhibitor in the allosteric pocket and the specific atomic interactions (e.g., hydrogen bonds, salt bridges) that stabilize the complex.[8][12]
-
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Research and Development Boom is Unstoppable-KRAS G12D Inhibitors [synapse.patsnap.com]
- 3. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Switch II Pocket Inhibitor Allosterically Freezes KRASG12D Nucleotide-binding Site and Arrests the GTPase Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge [ouci.dntb.gov.ua]
- 8. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of KRB-456, a KRAS G12D Switch-I/II Allosteric Pocket Binder That Inhibits the Growth of Pancreatic Cancer Patient-derived Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. mskcc.org [mskcc.org]
- 12. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide KRpep-2d - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 18. youtube.com [youtube.com]
- 19. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of cryptic allosteric sites using reversed allosteric communication by a combined computational and experimental strategy - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05131D [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 23. bio.libretexts.org [bio.libretexts.org]
- 24. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
A Technical Guide to the Preclinical Development and Characterization of KRAS G12D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The KRAS oncogene, particularly with the G12D mutation, has long been considered an intractable target in cancer therapy. This mutation is highly prevalent in aggressive malignancies such as pancreatic, colorectal, and lung cancers. However, recent breakthroughs in drug discovery have led to the development of potent and selective KRAS G12D inhibitors, offering new hope for patients. This technical guide provides an in-depth overview of the preclinical development and characterization of these promising therapeutic agents, with a focus on data-driven methodologies and experimental protocols.
The KRAS G12D Oncoprotein: A Formidable Challenge
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1][2] The G12D mutation, a substitution of glycine with aspartic acid at codon 12, locks KRAS in a constitutively active, GTP-bound state.[3] This persistent activation leads to the uncontrolled stimulation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving tumorigenesis.[4][5] The development of KRAS G12D inhibitors has been challenging due to the protein's picomolar affinity for GTP and the shallow, featureless surface of the catalytic domain.[2][6]
A New Wave of Inhibitors: Mechanism of Action
Novel KRAS G12D inhibitors have emerged that employ a non-covalent binding mechanism. These small molecules typically target the switch-II pocket of the KRAS G12D protein, a transiently accessible groove. By binding to this pocket, the inhibitors allosterically modulate the conformation of KRAS, preventing its interaction with downstream effector proteins like RAF.[6] This disruption of protein-protein interactions effectively shuts down the oncogenic signaling cascade. Some inhibitors have been shown to bind to both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D.[6]
Quantitative Characterization of Leading KRAS G12D Inhibitors
The preclinical efficacy of KRAS G12D inhibitors is evaluated through a battery of in vitro and in vivo assays. The following tables summarize key quantitative data for some of the leading investigational agents.
| Inhibitor | Target | Binding Affinity (IC50/KD) | Cell-Based Potency (IC50) | In Vivo Efficacy (Tumor Growth Inhibition/Regression) | Reference |
| MRTX1133 | KRAS G12D | <2 nM (Biochemical HTRF) | Single-digit nM (Cellular assays) | 85% regression in HPAC xenograft model (30 mg/kg, twice daily) | [7][8][9] |
| BI-3706674 | Pan-KRAS (including G12D) | 1.5 nM (GDP-KRAS G12D) | Potent inhibition of KRAS mutant cell lines | Tumor regression in KRAS G12V PDX models (30 mg/kg, twice daily) | [10][11][12] |
| HRS-4642 | KRAS G12D | High affinity (21-fold lower KD than G12C) | Strong specific inhibition of KRAS G12D mutant cell lines | Significant tumor growth inhibition in AsPC-1 and GP2d xenograft models | [13][14] |
| JDQ443 | KRAS G12C (for comparison) | Not applicable (covalent) | Potent and selective in KRAS G12C lines | Dose-dependent antitumor activity in CDX and PDX models | [15][16][17] |
Note: Data is compiled from various preclinical studies and may not be directly comparable due to different experimental conditions.
Core Experimental Protocols
The robust preclinical characterization of KRAS G12D inhibitors relies on a suite of standardized experimental protocols. Detailed methodologies for key assays are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This technique measures the real-time interaction between the inhibitor and the target protein, providing quantitative information on binding affinity (KD), and association (ka) and dissociation (kd) rates.
Methodology:
-
Immobilization: Recombinant, purified KRAS G12D protein (loaded with non-hydrolyzable GTP or GDP analogs) is immobilized on a sensor chip surface (e.g., via amine coupling or streptavidin-biotin capture).
-
Analyte Injection: A series of concentrations of the KRAS G12D inhibitor (analyte) in a suitable running buffer are injected over the sensor surface.
-
Detection: The change in the refractive index at the sensor surface, caused by the binding of the inhibitor to the immobilized KRAS G12D, is measured in real-time and recorded as a sensorgram.
-
Data Analysis: The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
Cellular Phospho-ERK (p-ERK) Western Blot Assay
This assay assesses the ability of an inhibitor to block the downstream signaling of KRAS G12D by measuring the phosphorylation of ERK, a key component of the MAPK pathway.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines harboring the KRAS G12D mutation (e.g., AsPC-1, HPAC) are cultured to a suitable confluency and then treated with varying concentrations of the inhibitor for a specified duration.
-
Cell Lysis: Cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (as a loading control).
-
Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the p-ERK and total ERK bands is quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture after treatment with an inhibitor, providing a quantitative measure of its anti-proliferative or cytotoxic effects.
Methodology:
-
Cell Seeding: KRAS G12D mutant cancer cells are seeded in opaque-walled 96-well or 384-well plates at a predetermined optimal density and allowed to adhere overnight.[15]
-
Compound Treatment: Cells are treated with a serial dilution of the KRAS G12D inhibitor and incubated for a period that allows for the assessment of anti-proliferative effects (typically 72 hours).
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.[6][7] This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal in the presence of ATP.[6][7]
-
Signal Measurement: After a brief incubation to stabilize the luminescent signal, the plate is read using a luminometer.
-
Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50).
Patient-Derived Xenograft (PDX) Models for In Vivo Efficacy
PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more clinically relevant than cell line-derived xenografts for evaluating the in vivo efficacy of anti-cancer agents.[1][4]
Methodology:
-
Tumor Implantation: Fresh tumor fragments from a patient with a KRAS G12D-mutant cancer are surgically implanted, either subcutaneously or orthotopically, into immunodeficient mice (e.g., NOD-scid gamma mice).[4]
-
Tumor Growth and Passaging: Once the tumors reach a specified size, they are excised and can be passaged into subsequent cohorts of mice for expansion and establishment of the PDX model.
-
Treatment Study: When tumors in the experimental cohort reach a predetermined volume, the mice are randomized into treatment and vehicle control groups. The KRAS G12D inhibitor is administered according to a defined dose and schedule.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic and biomarker analysis (e.g., p-ERK levels, gene expression profiling). The primary efficacy endpoint is typically tumor growth inhibition or regression compared to the control group.
Visualizing the Preclinical Landscape
Diagrams are essential for illustrating complex biological pathways and experimental processes. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.
KRAS G12D Signaling Pathway
Caption: The KRAS G12D signaling cascade and point of inhibitor intervention.
Preclinical Experimental Workflow for KRAS G12D Inhibitor Characterization
References
- 1. Generation and application of patient-derived xenograft models in pancreatic cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Establishment and Thorough Characterization of Xenograft (PDX) Models Derived from Patients with Pancreatic Cancer for Molecular Analyses and Chemosensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment and thorough characterization of xenograft (PDX) models derived from patients with pancreatic cancer for molecular analyses and chemosensitivity testing - MDC Repository [edoc.mdc-berlin.de]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Preclinical Phase Of The Drug Development Process - An Overview [fiosgenomics.com]
- 12. noblelifesci.com [noblelifesci.com]
- 13. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 14. scribd.com [scribd.com]
- 15. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Establishment of pancreatic cancer patient-derived xenograft models and comparison of the differences among the generations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Screening KRAS G12D Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various in vitro assays essential for the screening and characterization of Kirsten Rat Sarcoma viral oncogene homolog (KRAS) G12D inhibitors. The protocols are designed to guide researchers in determining the potency and mechanism of action of novel therapeutic compounds targeting this critical oncogene.
Introduction to KRAS G12D Inhibition
The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival. The G12D mutation, a glycine-to-aspartic acid substitution at codon 12, is one of the most frequent oncogenic mutations in KRAS and is highly prevalent in pancreatic, colorectal, and lung cancers. This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades. The development of small molecule inhibitors that can selectively target the KRAS G12D mutant protein is a major focus of cancer drug discovery.
This document outlines key in vitro assays to assess the potency of KRAS G12D inhibitors, from direct biochemical engagement to cellular pathway modulation and anti-proliferative effects.
KRAS G12D Signaling Pathway
The constitutively active KRAS G12D protein continuously activates downstream effector pathways, primarily the MAPK and PI3K/AKT pathways, driving tumorigenesis. Understanding this signaling cascade is crucial for designing and interpreting assays for inhibitor screening.
Quantitative Data Summary of KRAS G12D Inhibitors
The following tables summarize the in vitro potency of several known KRAS G12D inhibitors across various biochemical and cellular assays. This data allows for a comparative analysis of their efficacy and selectivity.
Table 1: Biochemical Assay Potency of KRAS G12D Inhibitors
| Inhibitor | Assay Type | Target | IC50 (nM) | KD (nM) | Notes |
| MRTX1133 | AlphaLISA | KRAS G12D | 5 | Inhibition of KRAS G12D interaction with RAF1.[1] | |
| SPR | KRAS G12D-GDP | 0.2 | High-affinity binding to the inactive state.[1] | ||
| TR-FRET Nucleotide Exchange | KRAS G12D | 0.14 | Potent inhibition of SOS1-mediated nucleotide exchange.[2] | ||
| TR-FRET Nucleotide Exchange | KRAS WT | 5.37 | Demonstrates selectivity over wild-type KRAS.[2] | ||
| BI-2852 | AlphaScreen | GTP-KRAS G12D :: SOS1 | 490 | Inhibits interaction with the nucleotide exchange factor.[3][4] | |
| AlphaScreen | GTP-KRAS G12D :: CRAF | 770 | Inhibits interaction with the downstream effector RAF.[3] | ||
| AlphaScreen | GTP-KRAS G12D :: PI3Kα | 500 | Inhibits interaction with another key effector.[3] | ||
| Isothermal Titration Calorimetry (ITC) | GCP-KRAS G12D | 740 | Direct binding affinity measurement.[3] | ||
| ERAS-5024 | RAS-RAF Binding Assay | KRAS G12D | 0.86 | Potent inhibition of effector protein binding.[5] | |
| VS-7375 | Nucleotide Exchange | GDP-bound KRAS G12D | Single-digit nM | Targets the inactive state.[6] | |
| Protein-Protein Interaction | GMPPNP-bound KRAS G12D - RAF1 | Single-digit nM | Also targets the active state.[6] | ||
| RMC-9805 | Biochemical Crosslinking | KRAS G12D (ON) | Covalent inhibitor targeting the active state. |
Table 2: Cellular Assay Potency of KRAS G12D Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Notes |
| MRTX1133 | AGS (KRAS G12D) | pERK Inhibition | 2 | Potent downstream pathway inhibition.[1] |
| AGS (KRAS G12D) | 2D Cell Viability | 6 | Strong anti-proliferative effect.[1] | |
| MKN1 (KRAS WT) | 2D Cell Viability | >3000 | High selectivity over wild-type KRAS cells.[1] | |
| AsPC-1 (KRAS G12D) | 3D Cell Viability | ~10.5 | (Estimated from comparative data)[7] | |
| BI-2852 | NCI-H358 (KRAS mutant) | pERK Inhibition | 5800 (EC50) | Cellular pathway inhibition.[3][4] |
| NCI-H358 (KRAS mutant) | Cell Viability (low serum) | 6700 (EC50) | Anti-proliferative effect.[3] | |
| ERAS-5024 | AsPC-1 (KRAS G12D) | pERK Inhibition | 2.1 | Strong downstream pathway inhibition.[5] |
| AsPC-1 (KRAS G12D) | 3D Cell Viability | 3.5 | Potent anti-proliferative effect in a 3D model.[5] | |
| RMC-9805 | AsPC-1 (KRAS G12D) | pERK Inhibition | 23 (EC50) | Cellular pathway inhibition.[8] |
| AsPC-1 (KRAS G12D) | Cell Viability (CTG) | 17 (EC50) | Anti-proliferative effect.[8] | |
| VS-7375 | KRAS G12D cell panel | pERK Inhibition | Sub-nanomolar | Potent and selective pathway inhibition.[6] |
| KRAS G12D cell panel | Cell Proliferation | Potent inhibition |
Experimental Protocols
This section provides detailed protocols for key in vitro assays to determine the potency of KRAS G12D inhibitors.
Biochemical Assays
Biochemical assays are essential for determining the direct interaction of an inhibitor with the KRAS G12D protein and its impact on fundamental molecular functions.
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12D protein, a critical step in its activation, which is catalyzed by the guanine nucleotide exchange factor (GEF) SOS1.
References
- 1. MRTX1133 (MRTX-1133) | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. ERAS-5024 | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revmed.com [revmed.com]
Application Notes: Efficacy Testing of KRAS G12D Inhibitors Using Preclinical Cancer Cell Line Models
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) gene is one of the most frequently mutated oncogenes in human cancers. The KRAS G12D mutation, in particular, is highly prevalent in pancreatic, colorectal, and lung adenocarcinomas, making it a critical target for novel cancer therapeutics.[1][2] The development of selective KRAS G12D inhibitors, such as MRTX1133, represents a significant advancement in targeted therapy.[1][2] Evaluating the efficacy and mechanism of action of these inhibitors requires robust and well-characterized preclinical models. This document provides detailed application notes and protocols for utilizing KRAS G12D mutant cancer cell lines, such as AsPC-1 and GP2d, to assess the in vitro and in vivo efficacy of novel inhibitory compounds.
Recommended Cell Lines for KRAS G12D Inhibitor Screening
The selection of appropriate cell lines is fundamental to the successful evaluation of targeted inhibitors. The cell lines listed below harbor the KRAS G12D mutation and are commonly used in preclinical studies.
| Cell Line | Cancer Type | Key Characteristics |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | Homozygous KRAS G12D mutation. Widely used in both in vitro and in vivo xenograft models to test inhibitor efficacy.[3][4][5] |
| GP2d | Colorectal Adenocarcinoma | Heterozygous KRAS G12D mutation. Part of the NCI RAS program's mutant KRAS cell line panel.[6][7] Doubling time is approximately 27-32 hours.[6] |
| HPAC | Pancreatic Ductal Adenocarcinoma | Features the KRAS G12D mutation and is utilized in studies of acquired resistance to KRAS inhibitors.[1][2] Used to create xenograft models for in vivo efficacy testing.[8] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Contains a KRAS G12D mutation. Has been used to evaluate the anti-proliferative effects of targeting mutant KRAS.[3] |
| SNU-1033 | Colorectal Cancer | Employed in studies investigating acquired resistance mechanisms to KRAS G12D inhibitors.[1] |
Experimental Protocols
Protocol 2.1: Cell Culture and Maintenance
This protocol outlines the standard procedures for the culture of AsPC-1 and GP2d cells.
Materials:
-
AsPC-1 (ATCC® CRL-1682™) or GP2d (RRID:CVCL_2450) cells
-
DMEM (for GP2d) or RPMI-1640 (for AsPC-1) base medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Complete Medium Preparation: Prepare complete growth medium by supplementing the base medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryovial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete medium in a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 125 x g for 5 minutes.
-
Resuspend the cell pellet and seed new flasks at a split ratio of 1:3 to 1:6.[9] For GP2d, seed at a density of approximately 1-3 × 10⁵ cells/mL.[9]
Protocol 2.2: Cell Viability Assay (CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.
Materials:
-
KRAS G12D mutant cells (e.g., AsPC-1, GP2d)
-
White, flat-bottom 96-well plates
-
KRAS G12D inhibitor compound(s)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the KRAS G12D inhibitor. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.[10]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.
-
Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of viable cells against the log concentration of the inhibitor and fitting the data to a dose-response curve.
Protocol 2.3: Western Blotting for KRAS Pathway Analysis
This protocol is used to assess the inhibition of downstream KRAS signaling pathways, specifically the MAPK (p-ERK) and PI3K/AKT (p-S6 or p-AKT) pathways.[11][12]
Materials:
-
Cells cultured in 6-well plates and treated with inhibitor
-
RIPA Lysis and Extraction Buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-KRAS, anti-GAPDH or β-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with the inhibitor for the desired time (e.g., 4 hours), wash them with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Membrane Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C on a shaker.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply ECL reagents and capture the signal using an imaging system. The inhibition of KRAS downstream proteins ERK and AKT can then be observed.[5]
Data Presentation: Inhibitor Efficacy
The efficacy of KRAS G12D inhibitors is typically quantified by their IC₅₀ values in cell viability assays and by tumor growth inhibition (TGI) in xenograft models.
Table 1: In Vitro Efficacy (IC₅₀) of KRAS G12D Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| MRTX1133 | AsPC-1 | Pancreatic | ~1.5 | [13] |
| MRTX1133 | AGS | Stomach | ~1.0 | [13] |
| HBW-012-D | AsPC-1 | Pancreatic | 0.7 | [13] |
| HBW-012-E | AsPC-1 | Pancreatic | 0.7 | [13] |
| HBW-012-D | AGS | Stomach | 0.8 | [13] |
| HBW-012-E | AGS | Stomach | 0.46 | [13] |
| Compound 22 | AsPC-1 | Pancreatic | 0.3 - 1.6 | [5] |
| Compound 28 | AsPC-1 | Pancreatic | 0.3 - 1.6 | [5] |
Table 2: In Vivo Efficacy of KRAS G12D Inhibitors in Xenograft Models
| Inhibitor | Model | Dose/Route | Outcome | Reference |
| MRTX1133 | HPAC Xenograft | 30 mg/kg, IP, BID | ~85% tumor regression | [8] |
| ZJK-807 | AsPC-1 Xenograft | 30 mg/kg, SubQ | 47% Tumor Growth Inhibition (TGI) | [4] |
| Compound 22 | AsPC-1 Xenograft | 20 mg/kg, IP, BID | 73.4% TGI | [5] |
| Compound 28 | AsPC-1 Xenograft | 20 mg/kg, IP, BID | 71.3% TGI | [5] |
| HBW-012-E | GP2d Xenograft | 50 mg/kg, Oral | ~40% reduction in tumor volume | [13] |
Visualization of Pathways and Workflows
KRAS G12D Signaling Pathway
The following diagram illustrates the central role of KRAS in activating downstream effector pathways critical for cell proliferation and survival. KRAS G12D inhibitors block these signals.
Experimental Workflow for Inhibitor Efficacy Testing
This workflow outlines the key steps in evaluating a novel KRAS G12D inhibitor in vitro.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Precise and efficient silencing of mutant KrasG12D by CRISPR-CasRx controls pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12D inhib News - LARVOL Sigma [sigma.larvol.com]
- 5. jecibiochem.com [jecibiochem.com]
- 6. Cellosaurus cell line GP2d (CVCL_2450) [cellosaurus.org]
- 7. Mutant KRAS Cell Lines - NCI [cancer.gov]
- 8. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GP2d-KRAS-G12D-Y96D-KI Cell Line - Kyinno Bio [kyinno.com]
- 10. Anti-KRAS drug delivers unprecedented results in pancreatic cancer care - The Brighter Side of News [thebrighterside.news]
- 11. Antitumor effect of a small-molecule inhibitor of KRASG12D in xenograft models of mucinous appendicular neoplasms | springermedizin.de [springermedizin.de]
- 12. Antitumor effect of a small-molecule inhibitor of KRASG12D in xenograft models of mucinous appendicular neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hyperway’s KRAS G12D inhibitor demonstrates potent preclinical antitumor activity | BioWorld [bioworld.com]
Application Notes and Protocols for Engineering KRAS G12D Mutations in Cancer Cell Lines using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 technology to introduce the oncogenic KRAS G12D mutation into cancer cell lines. This powerful technique enables the creation of isogenic cell line models, which are invaluable tools for studying KRAS-driven tumorigenesis, identifying novel therapeutic targets, and screening potential drug candidates.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers. The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, survival, and differentiation.[1][2] The G12D mutation locks KRAS in a constitutively active, GTP-bound state, leading to aberrant downstream signaling and uncontrolled cell growth.[2][3]
CRISPR-Cas9 technology offers a precise and efficient method for genome editing, allowing for the targeted introduction of specific mutations.[4] This system utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB). The cell's natural DNA repair machinery then repairs this break through one of two major pathways: the error-prone non-homologous end joining (NHEJ) pathway, which can lead to insertions or deletions (indels), or the high-fidelity homology-directed repair (HDR) pathway. By providing a donor DNA template containing the desired mutation and flanking homology arms, the HDR pathway can be harnessed to precisely introduce the KRAS G12D mutation.[5][6]
Key Signaling Pathways
The KRAS protein is a central node in several critical signaling cascades. Upon activation by upstream signals from receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), KRAS-GTP activates multiple downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][3][7] These pathways play crucial roles in promoting cell proliferation, survival, and metabolic reprogramming, all of which are hallmarks of cancer.
Figure 1: Simplified KRAS Signaling Pathway.
Experimental Workflow
The general workflow for generating KRAS G12D mutant cell lines involves several key steps, from the initial design of CRISPR components to the final validation of the engineered cells.
Figure 2: Experimental Workflow for Generating KRAS G12D Mutant Cell Lines.
Experimental Protocols
Protocol 1: Design of sgRNA and HDR Donor Template
1.1. sgRNA Design:
-
Identify the target region in the KRAS gene encompassing codon 12.
-
Use online design tools (e.g., CHOPCHOP, Synthego Design Tool) to identify potential sgRNA sequences that target near the G12 codon.
-
Select sgRNAs with high on-target scores and low predicted off-target effects.[8][9] The sgRNA sequence GACTGAGTATAAACTTGTGG has been previously described for targeting the mouse Kras locus.[10]
-
Ensure the protospacer adjacent motif (PAM) sequence (typically NGG for Streptococcus pyogenes Cas9) is present immediately downstream of the target sequence.
1.2. HDR Donor Template Design:
-
The HDR template can be a single-stranded oligodeoxynucleotide (ssODN) for small insertions or a plasmid for larger insertions.[5][11] For a single nucleotide substitution, an ssODN is sufficient.
-
The template should contain the desired GGT to GAT mutation (Glycine to Aspartic Acid) at codon 12.
-
Include homology arms of 50-80 base pairs on each side of the mutation that are identical to the wild-type genomic sequence.[6]
-
Introduce silent mutations within the PAM site or the sgRNA binding site in the donor template to prevent re-cutting of the edited allele by Cas9.[12]
Protocol 2: Vector Construction and Preparation
-
For plasmid-based delivery: Synthesize and clone the designed sgRNA sequence into a suitable Cas9 expression vector. These vectors often contain a fluorescent marker for sorting or an antibiotic resistance gene for selection.
-
For ribonucleoprotein (RNP) delivery: Synthetically synthesize the sgRNA and purify the Cas9 protein. The RNP complex is formed by incubating the sgRNA and Cas9 protein together just before transfection. This method can reduce off-target effects due to the transient nature of the editing machinery in the cell.[13]
-
Synthesize the ssODN HDR template with high purity.
Protocol 3: Transfection of Cancer Cell Lines
The choice of transfection method depends on the cell line's characteristics.[14] Common methods include:
-
Lipid-based transfection: Suitable for many adherent cell lines. Optimize the lipid reagent-to-DNA/RNP ratio for each cell line.[15]
-
Electroporation: Often more efficient for hard-to-transfect cells, including suspension cells.[13] Use a nucleofection system for direct delivery to the nucleus.[14]
-
Viral transduction: Lentiviral or adeno-associated viral (AAV) vectors can be used for stable expression of Cas9 and sgRNA, which can be advantageous for some applications.[14]
General Transfection Protocol (Lipid-based):
-
Seed 1-3 x 10^5 cells per well in a 6-well plate the day before transfection to achieve 70-80% confluency on the day of transfection.[15]
-
On the day of transfection, prepare the transfection complexes in a serum-free medium.
-
For plasmid delivery: Mix the Cas9-sgRNA plasmid and the ssODN HDR template with the lipid transfection reagent according to the manufacturer's protocol.
-
For RNP delivery: Incubate the purified Cas9 protein with the synthetic sgRNA to form the RNP complex. Then, mix the RNP and the ssODN HDR template with the transfection reagent.
-
-
Incubate the complexes for 15-30 minutes at room temperature.
-
Add the transfection complexes dropwise to the cells.
-
Incubate the cells for 24-48 hours before proceeding to the next step.[15]
Protocol 4: Clonal Selection and Expansion
-
After 48-72 hours post-transfection, detach the cells and perform single-cell sorting into 96-well plates using fluorescence-activated cell sorting (FACS) if a fluorescent marker was co-transfected.
-
Alternatively, perform limiting dilution to seed single cells into 96-well plates.
-
If an antibiotic resistance gene was used, apply the appropriate antibiotic selection for 7-14 days until resistant colonies are visible.[15]
-
Expand the single-cell-derived colonies for further analysis. This process can take several weeks.[15]
Protocol 5: Genotypic Validation
5.1. Screening for Edited Clones:
-
PCR and Restriction Enzyme Digestion: Design PCR primers to amplify the targeted region of the KRAS gene. If the G12D mutation introduces or removes a restriction enzyme site, this can be used for rapid screening of clones.
-
T7 Endonuclease I (T7E1) Assay: This assay detects heteroduplex DNA formed between wild-type and mutated amplicons, indicating the presence of an edit.
5.2. Sequence Verification:
-
Sanger Sequencing: Perform Sanger sequencing of the PCR amplicons from positive clones to confirm the precise introduction of the G12D mutation and the absence of unintended indels.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, targeted deep sequencing of the on-target and potential off-target sites can quantify editing efficiency and identify any off-target mutations.[16][17]
Protocol 6: Off-Target Analysis
It is crucial to assess the potential for off-target mutations introduced by the CRISPR-Cas9 system.
-
In silico prediction: Use online tools to predict the most likely off-target sites based on sequence homology to the sgRNA.
-
Targeted NGS: Perform deep sequencing of the top predicted off-target sites to determine if any unintended mutations have occurred.[16]
-
Unbiased genome-wide methods: Techniques like GUIDE-seq, DISCOVER-seq, or whole-genome sequencing can provide a comprehensive and unbiased assessment of off-target events, although they are more resource-intensive.[18][19]
Data Presentation
Table 1: Representative sgRNA and HDR Template Information
| Component | Sequence/Description |
| Target Gene | Human KRAS |
| Target Exon | Exon 2 |
| sgRNA Sequence | 5'-GGTGGAGTTGGTGGCGTAGG-3' (targets near codon 12) |
| PAM Sequence | AGG |
| HDR Template (ssODN) | 5'-[Homology Arm Left]-GCTGGAGCTGA TGGCGTAGGCAAGAG-[Homology Arm Right]-3' |
| Mutation | c.35G>A (p.G12D) |
Table 2: Expected Editing Efficiency and Validation Outcomes
| Parameter | Expected Outcome | Method of Analysis |
| Transfection Efficiency | 30-80% | Flow cytometry (for fluorescent markers) |
| HDR Efficiency | 1-20% | Sanger Sequencing, NGS |
| On-target Indel Rate | 5-40% | T7E1 Assay, NGS |
| Off-target Mutation Rate | <1% (at top predicted sites) | Targeted NGS |
| Clonal Selection Success | 5-30% of sorted cells form viable colonies | Microscopy |
| Validated G12D Clones | 1-10% of expanded clones | Sanger Sequencing |
Phenotypic Characterization of Engineered Cells
Once KRAS G12D mutant cell lines are validated, they should be characterized to confirm the expected functional consequences of the mutation.
Table 3: Functional Assays for Phenotypic Characterization
| Assay | Purpose | Expected Outcome in KRAS G12D Cells |
| Western Blot | To assess downstream signaling pathway activation. | Increased phosphorylation of ERK (p-ERK) and AKT (p-AKT).[20] |
| Proliferation Assay (e.g., MTT, Cell Counting) | To measure cell growth rates. | Increased proliferation compared to wild-type cells. |
| Colony Formation Assay | To assess anchorage-independent growth. | Increased ability to form colonies in soft agar. |
| Wound Healing/Transwell Migration Assay | To measure cell migration and invasion. | Increased migratory and invasive potential. |
| Drug Sensitivity Assays | To evaluate the response to targeted inhibitors (e.g., MEK inhibitors). | Altered sensitivity to specific cancer therapeutics.[21][22] |
Conclusion
The protocols and information provided in these application notes offer a detailed framework for successfully engineering the KRAS G12D mutation in cancer cell lines using CRISPR-Cas9. The resulting isogenic cell line models are powerful tools for advancing our understanding of KRAS-driven cancer biology and for the development of novel therapeutic strategies. Careful design, execution, and validation are paramount to ensure the generation of reliable and reproducible cellular models.
References
- 1. researchgate.net [researchgate.net]
- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 5. HDR knock in Templates [horizondiscovery.com]
- 6. benchling.com [benchling.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective targeting of the oncogenic KRAS G12S mutant allele by CRISPR/Cas9 induces efficient tumor regression [thno.org]
- 10. addgene.org [addgene.org]
- 11. genscript.com [genscript.com]
- 12. How to Improve CRISPR HDR Efficiency (Template Design Tips) [synapse.patsnap.com]
- 13. A review of emerging physical transfection methods for CRISPR/Cas9-mediated gene editing [thno.org]
- 14. synthego.com [synthego.com]
- 15. genecopoeia.com [genecopoeia.com]
- 16. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 17. paragongenomics.com [paragongenomics.com]
- 18. synthego.com [synthego.com]
- 19. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CRISPR/Cas9-Mediated Knock-Out of KrasG12D Mutated Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
Measuring KRAS G12D Inhibitor Binding Kinetics Using Surface Plasmon Resonance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the Gly12Asp (G12D) mutation, is a critical and highly sought-after target in cancer therapy. The development of inhibitors that can effectively bind to and modulate the activity of KRAS G12D is a key focus in oncology drug discovery. Surface Plasmon Resonance (SPR) is a powerful, label-free technology that enables the real-time measurement of biomolecular interactions, providing crucial kinetic data on inhibitor binding. This application note provides detailed protocols and data presentation for utilizing SPR to measure the binding kinetics of inhibitors to the KRAS G12D protein. Understanding the association (on-rate, k_on) and dissociation (off-rate, k_off) rates, in addition to the equilibrium dissociation constant (K_D), offers deep insights into the inhibitor's mechanism of action and its potential therapeutic efficacy.
Principle of the Assay
Surface Plasmon Resonance measures changes in the refractive index at the surface of a sensor chip upon which a target molecule (ligand) is immobilized. When a binding partner (analyte) in solution flows over the surface and binds to the ligand, the accumulation of mass at the surface causes a measurable change in the refractive index, which is proportional to the amount of bound analyte. This interaction is recorded in a sensorgram, a plot of response units (RU) versus time. By analyzing the association and dissociation phases of the sensorgram, the kinetic parameters of the interaction can be determined.
Key Experimental Considerations
Several factors are critical for the successful measurement of KRAS G12D inhibitor binding kinetics using SPR:
-
KRAS G12D Protein: High-purity, active KRAS G12D protein is essential. The protein is often expressed in E. coli and can be engineered with a C-terminal biotinylation tag for straightforward immobilization onto streptavidin-coated sensor chips.[1]
-
Nucleotide State: The nucleotide-bound state of KRAS (GDP-bound "inactive" state or GTP-bound "active" state) significantly influences inhibitor binding.[2] Experiments should be designed to assess binding to the relevant form of KRAS G12D, which may require nucleotide exchange procedures. For many inhibitors, binding to the GDP-bound state is of primary interest.[1]
-
Immobilization Strategy: The method of attaching KRAS G12D to the sensor chip surface should ensure the protein remains in a native and active conformation. Site-specific immobilization, such as through a biotin-streptavidin interaction, is generally preferred over random covalent coupling (e.g., amine coupling) to ensure uniform orientation and accessibility of the binding site.
-
Assay Format: Both single-cycle kinetics (SCK) and multi-cycle kinetics (MCK) can be employed. SCK involves sequential injections of increasing analyte concentrations without regeneration steps in between, which can be advantageous for interactions that are difficult to regenerate.[3][4] MCK, the more traditional approach, involves a complete association/dissociation cycle with a regeneration step for each analyte concentration.[3][4]
-
Data Analysis: The collected sensorgram data is typically fitted to a 1:1 kinetic binding model to derive the kinetic constants.[1]
Quantitative Data Summary
The following tables summarize the binding kinetics of several published KRAS G12D inhibitors measured by SPR.
Table 1: Binding Kinetics of Non-Covalent KRAS G12D Inhibitors
| Inhibitor | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | KRAS G12D State | SPR System | Reference |
| MRTX1133 | - | Significantly slower for G12D | pM affinity | GDP-bound | Biacore 8K | [1][5] |
| BI-2852 | - | - | Similar affinity across mutants | GDP-bound | Biacore 8K | [1] |
| BI-2865 | - | - | 32 | - | - | [6] |
| HRS-4642 | - | - | 0.083 | - | - | [7][8][9] |
| TH-Z835 | - | - | IC₅₀ = 1.6 µM (biochemical assay) | GDP- and GTP-bound | - | [10][11] |
| KRpep-2d | - | - | Tighter affinity to G12D | GDP-bound | Biacore 8K | [1] |
Note: "-" indicates that the specific value was not provided in the cited source.
Experimental Protocols
Protocol 1: Immobilization of Biotinylated KRAS G12D on a Streptavidin Sensor Chip
This protocol describes the immobilization of C-terminally biotinylated KRAS G12D (aa 2-169) onto a streptavidin-coated sensor chip.
Materials:
-
SPR instrument (e.g., Biacore 8K)
-
Streptavidin sensor chip
-
Biotinylated KRAS G12D protein (in desired nucleotide-bound state, e.g., GDP-bound)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) or similar physiological buffer. Some studies may include MgCl₂ and a small percentage of DMSO in the running buffer.[12][13]
-
Ligand Dilution Buffer: Running buffer.
Procedure:
-
System Priming: Prime the SPR system with running buffer to ensure a stable baseline.
-
Chip Conditioning: Condition the streptavidin sensor chip according to the manufacturer's instructions.
-
Ligand Preparation: Dilute the biotinylated KRAS G12D protein in running buffer to a suitable concentration (e.g., 1-10 µg/mL). The optimal concentration should be determined empirically to achieve the desired immobilization level.
-
Immobilization:
-
Inject the diluted KRAS G12D solution over the desired flow cell(s) at a low flow rate (e.g., 10 µL/min) to allow for efficient capture by the streptavidin surface.
-
Monitor the immobilization level in real-time. Aim for a level that will produce a maximum analyte response (Rmax) of approximately 50-150 RU to minimize mass transport limitations.
-
Inject running buffer to wash away any unbound protein.
-
-
Surface Stabilization: Allow the baseline to stabilize by flowing running buffer over the sensor surface for an extended period (e.g., 1-2 hours).
-
Reference Surface: A reference flow cell should be prepared in parallel. This can be an activated and deactivated surface or a surface with an irrelevant biotinylated protein immobilized to subtract non-specific binding and bulk refractive index changes.
Protocol 2: Kinetic Analysis of KRAS G12D Inhibitor Binding using Single-Cycle Kinetics (SCK)
This protocol outlines the measurement of inhibitor binding kinetics using the SCK method.
Materials:
-
KRAS G12D-immobilized sensor chip (from Protocol 1)
-
KRAS G12D inhibitor (analyte)
-
Running Buffer (as used in Protocol 1)
-
Analyte Dilution Series: Prepare a series of inhibitor concentrations in running buffer. A typical concentration range might be 0.1x to 10x the expected K_D, with a 2- or 3-fold dilution series. A buffer-only injection (zero concentration) should be included for double referencing.
Procedure:
-
System Preparation: Ensure the system is running with a stable baseline over the KRAS G12D and reference surfaces.
-
Analyte Injections (SCK):
-
Perform a sequential injection of the inhibitor dilution series, from the lowest to the highest concentration, without a regeneration step between injections.
-
Each injection consists of an association phase (e.g., 60-120 seconds) followed by a short dissociation phase (e.g., 60-120 seconds). The flow rate is typically in the range of 30-50 µL/min.[13]
-
After the final and highest concentration injection, allow for a long dissociation phase (e.g., 600-1200 seconds) to monitor the complete dissociation of the inhibitor.
-
-
Data Collection: Record the sensorgram data for both the active and reference flow cells.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Subtract the buffer-only injection data (double referencing).
-
Fit the resulting sensorgram to a 1:1 kinetic binding model using the instrument's analysis software. This will yield the k_on, k_off, and K_D values.
-
Visualizations
KRAS Signaling Pathway
Caption: Simplified KRAS G12D signaling pathway and inhibitor interaction.
SPR Experimental Workflow
Caption: Workflow for KRAS G12D inhibitor binding kinetics analysis using SPR.
Conclusion
Surface Plasmon Resonance is an indispensable tool for the characterization of KRAS G12D inhibitors. The detailed kinetic information obtained from SPR assays provides a deeper understanding of the molecular interactions, which is critical for lead optimization and the development of effective targeted therapies. The protocols and data presented in this application note serve as a comprehensive guide for researchers in the field of oncology drug discovery to establish robust and reproducible SPR-based assays for measuring KRAS G12D inhibitor binding kinetics.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Strategy [sprpages.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. HRS-4642 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Anti-tumor efficacy of HRS-4642 and its potential combination with proteasome inhibition in KRAS G12D-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small molecule inhibitors of RAS-effector protein interactions derived using an intracellular antibody fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Probing KRAS G12D Target Engagement in Live Cells: An Application Note and Protocol for the NanoBRET® Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being a prevalent and challenging therapeutic target.[1][2][3] For decades, KRAS was considered "undruggable," but recent advances have led to the development of inhibitors that can directly target these mutants.[1][4][5] A critical step in the development of such inhibitors is the ability to quantify their engagement with the target protein within the complex environment of a living cell. The NanoBRET® Target Engagement (TE) assay has emerged as a powerful tool for this purpose, enabling the measurement of compound affinity, target occupancy, and residence time in real-time.[4][5][6][7]
This document provides a detailed application note and protocol for utilizing the NanoBRET® assay to specifically measure the target engagement of inhibitors against KRAS G12D in live cells.
Principle of the NanoBRET® Assay
The NanoBRET® assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the interaction between two molecules.[8][9][10] In the context of target engagement, the assay consists of two key components:
-
A NanoLuc® (Nluc) luciferase-fused target protein (e.g., Nluc-KRAS G12D), which acts as the BRET donor.[6][8]
-
A cell-permeable fluorescent tracer that reversibly binds to the active site of the target protein, serving as the BRET acceptor.[6][8]
When the tracer binds to the Nluc-fused target protein, the donor and acceptor are brought into close proximity, resulting in energy transfer from the NanoLuc® luciferase to the tracer and the emission of a BRET signal.[6][8] When a test compound is introduced, it competes with the tracer for binding to the target protein.[6] This competition leads to a decrease in the BRET signal, which is proportional to the displacement of the tracer by the test compound.[6][10]
Signaling Pathway and Experimental Workflow
KRAS Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch in cellular signaling pathways.[5] In its active, GTP-bound state, KRAS recruits and activates downstream effector proteins, such as RAF kinases, which in turn activate the MEK-ERK signaling cascade, leading to cell proliferation, survival, and differentiation.[4][5][11] The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and driving oncogenic signaling.[5][11]
Caption: KRAS G12D signaling pathway.
NanoBRET® Experimental Workflow
The experimental workflow for the NanoBRET® KRAS G12D target engagement assay is a multi-step process that can be performed in a high-throughput format.[1][12]
Caption: NanoBRET® KRAS G12D assay workflow.
Experimental Protocol
This protocol is adapted from methodologies described by Promega and Reaction Biology.[12][13]
Materials
-
Expression Vector: A vector encoding for a NanoLuc®-KRAS G12D fusion protein. Promega offers LgBiT®- and SmBiT®-KRAS(G12D) fusion vectors.[1][12]
-
Transfection Reagent: A suitable transfection reagent such as FuGENE® HD.[13]
-
Assay Plates: 384-well white, flat-bottom assay plates.[1][12]
-
NanoBRET® Tracer: A cell-permeable fluorescent tracer that binds to KRAS.
-
Test Compounds: KRAS G12D inhibitors (e.g., MRTX1133 as a reference compound).[4][12]
-
NanoBRET® Nano-Glo® Substrate: For detection of the NanoLuc® signal.
-
Plate Reader: A multilabel reader capable of measuring luminescence at 460nm and >600nm.[12]
Procedure
-
Cell Transfection:
-
One day prior to the assay, transfect HEK293 cells with the Nluc-KRAS G12D expression vector according to the manufacturer's protocol for the transfection reagent.
-
-
Cell Seeding:
-
On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM.
-
Seed the cells into a 384-well assay plate at an appropriate density.
-
-
Tracer and Compound Addition:
-
Prepare a solution of the NanoBRET® tracer in Opti-MEM at the desired concentration.
-
Prepare serial dilutions of the test compounds in Opti-MEM.
-
Add the tracer solution to all wells except the "no tracer" control wells.
-
Add the test compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the assay plate for 2 hours at 37°C in a CO2 incubator.[12]
-
-
Signal Detection:
-
Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Incubate for 3-5 minutes at room temperature.[13]
-
Measure the donor emission at 460nm and the acceptor emission at >600nm using a suitable plate reader.
-
Data Analysis
-
Calculate the BRET Ratio:
-
For each well, calculate the BRET ratio using the following formula: BRET Ratio = (Acceptor Emission / Donor Emission)
-
Subtract the background BRET ratio from the "no tracer" control wells.[13]
-
-
Determine IC50 Values:
-
Plot the corrected BRET ratio against the log of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the tracer binding.[12]
-
Quantitative Data Summary
The NanoBRET® assay provides quantitative data on the potency of inhibitors in live cells. The following table summarizes IC50 values for known KRAS inhibitors against KRAS G12D.
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| MRTX1133 | KRAS G12D | HEK293 | 0.3529 | Reaction Biology[12] |
| MRTX-EX185 | KRAS G12D | - | Potent | Promega Discoveries[7] |
| TH-Z827 | KRAS G12D | PANC-1 | 4400 | Nature Communications[2] |
| TH-Z827 | KRAS G12D | Panc 04.03 | 4700 | Nature Communications[2] |
Conclusion
The NanoBRET® KRAS G12D Target Engagement assay is a robust and reproducible method for quantifying the interaction of small molecules with their intended target in a physiologically relevant cellular context.[5][6] This technology provides invaluable data for the development of novel and effective KRAS G12D inhibitors by enabling the direct measurement of target engagement, which is a critical parameter for predicting in vivo efficacy.[7] The detailed protocol and data presented here serve as a comprehensive guide for researchers and drug developers looking to implement this powerful assay in their discovery workflows.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAS Oncogene | RAS Pathway Drug Discovery | RAS Pathway Analysis [promega.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. researchgate.net [researchgate.net]
- 9. Figure 3. [Overview of the NanoBRET assay...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. NanoBRET — SGC-UNC [sgc-unc.org]
- 11. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Studies of an mTOR Inhibitor (Everolimus) in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2][3] The mTOR signaling pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[2][3] Everolimus (also known as RAD001) is an orally administered inhibitor of mTOR, functioning as an immunosuppressant and anti-cancer agent.[4][5] It forms a complex with the intracellular protein FKBP12, which then binds to and inhibits the mTOR Complex 1 (mTORC1).[6][7] This inhibition disrupts downstream signaling, leading to reduced cell proliferation and angiogenesis.[3][5]
These application notes provide a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Everolimus in animal models, along with comprehensive protocols for key experiments. This information is intended to guide researchers in designing and executing preclinical studies to evaluate mTOR inhibitors.
I. Pharmacokinetics of Everolimus in Animal Models
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. The pharmacokinetic properties of Everolimus have been shown to differ between animal species, such as mice and rats.[8]
Data Presentation: Pharmacokinetic Parameters of Everolimus in Mice
The following table summarizes key pharmacokinetic parameters of Everolimus in mice following a single oral administration. It is important to note that factors such as sex, feeding status, and dosing time can influence these parameters.[4]
| Parameter | Value | Animal Model | Dosing | Reference |
| Oral Bioavailability | 5% | Mice | 5 mg/kg | [9] |
| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 2 hours | C57BL/6J Mice | 5 mg/kg | [4] |
| Maximum Plasma Concentration (Cmax) | Not statistically significant between fed/fasted states | C57BL/6J Mice | 5 mg/kg | [4] |
| Area Under the Curve (AUC) | Varies by tissue and conditions | C57BL/6J Mice | 5 mg/kg | [4] |
| Half-life (t1/2) | Varies by species | Rodents | N/A | [8] |
| Volume of Distribution | Varies by species | Rodents | N/A | [8] |
| Metabolism | Primarily hepatic (CYP3A4-mediated) | Mice | N/A | [9] |
Note: Pharmacokinetic parameters can be highly variable. The data presented here are representative and may differ based on the specific experimental conditions.
II. Pharmacodynamics of Everolimus in Animal Models
Pharmacodynamic studies assess the biochemical and physiological effects of a drug on the body. For Everolimus, this involves evaluating the inhibition of the mTOR signaling pathway and its subsequent impact on tumor growth in cancer models.
Data Presentation: Pharmacodynamic Effects of Everolimus
The table below outlines the key pharmacodynamic effects of Everolimus observed in preclinical cancer models.
| Pharmacodynamic Endpoint | Effect | Animal Model | Dosing Regimen | Reference |
| mTORC1 Inhibition | Inhibition of p70S6K and 4E-BP1 phosphorylation | Tumor-bearing mice | Varies | [2][10] |
| Cell Proliferation | Potent inhibition | In vitro and in vivo cancer models | Varies | [2] |
| Apoptosis | Induction of apoptosis | In vitro and in vivo cancer models | Varies | [2][3] |
| Tumor Growth Inhibition | Significant reduction in tumor volume | Xenograft models (e.g., lung, colorectal) | Daily administration | [2] |
III. Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of Everolimus in Mouse Plasma
Objective: To determine the concentration-time profile of Everolimus in mouse plasma following oral administration.
Materials:
-
Everolimus
-
C57BL/6J mice[4]
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[11]
-
Internal standard (e.g., a structurally similar compound)
-
Organic solvents (e.g., acetonitrile, methanol)
-
Formic acid
Procedure:
-
Animal Dosing:
-
Blood Sampling:
-
Collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus) at multiple time points (e.g., 0.5, 1, 2, 4, 12, and 24 hours) post-administration.[4]
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS:
-
Perform protein precipitation by adding a volume of cold organic solvent (e.g., acetonitrile) containing the internal standard to a known volume of plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as water and acetonitrile with 0.1% formic acid.[12]
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions for Everolimus and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of Everolimus.
-
Quantify the concentration of Everolimus in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Protocol 2: Western Blot Analysis for mTOR Pathway Inhibition
Objective: To assess the pharmacodynamic effect of Everolimus by measuring the phosphorylation status of mTORC1 downstream targets (p70S6K and 4E-BP1) in tumor tissue.[13]
Materials:
-
Everolimus
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Animal Treatment and Tissue Collection:
-
Treat tumor-bearing mice with Everolimus or vehicle control for a specified duration.
-
Euthanize the animals and excise the tumors.
-
Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.
-
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the levels of phosphorylated proteins between the Everolimus-treated and control groups.
-
IV. Visualizations
Caption: mTOR signaling pathway and the inhibitory action of Everolimus.
Caption: Experimental workflow for a pharmacokinetic study in animal models.
Caption: Workflow for a pharmacodynamic and efficacy study in an animal model.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dosing-time, feeding, and sex-dependent variations of everolimus pharmacokinetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 6. Monitoring Molecular-Specific Pharmacodynamics of Rapamycin in Vivo with Inducible Gal4→ Fluc Transgenic Reporter Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Comparative pharmacokinetics of RAD001 (everolimus) in normal and tumor-bearing rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiologically based pharmacokinetic models for everolimus and sorafenib in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring molecular-specific pharmacodynamics of rapamycin in vivo with inducible Gal4->Fluc transgenic reporter mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. certara.com [certara.com]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Acquired Resistance to KRAS G12D Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with KRAS G12D inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments investigating acquired resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: My KRAS G12D mutant cell line shows high intrinsic resistance to the inhibitor, with a higher than expected IC50 value. What are the possible reasons?
A1: High intrinsic resistance can be multifactorial. Here are a few possibilities to investigate:
-
Cell Line Specific Dependencies: Some KRAS mutant cell lines may not be solely dependent on the KRAS oncogene for survival. They might have co-existing mutations or activated pathways that provide alternative survival signals.[1]
-
Presence of Wild-Type KRAS Allele: The expression of a wild-type KRAS allele alongside the mutant G12D allele can contribute to resistance by maintaining downstream signaling.
-
Epithelial-to-Mesenchymal Transition (EMT) Phenotype: Cells with a mesenchymal phenotype may exhibit intrinsic resistance to KRAS inhibitors.[1]
-
Experimental Variability: Ensure consistent cell culture conditions, including passage number and confluency, as these can influence experimental outcomes. For troubleshooting cell viability assays, refer to the detailed guide below.
Q2: I have generated a resistant cell line, but Sanger sequencing of the KRAS gene did not reveal any secondary mutations. What other mechanisms should I investigate?
A2: The absence of on-target secondary mutations points towards "off-target" resistance mechanisms. Key areas to explore include:
-
Bypass Pathway Activation: This is a common mechanism of acquired resistance.[2] Investigate the reactivation of the MAPK and PI3K/AKT signaling pathways via Western blot analysis of key phosphorylated proteins like p-ERK, p-AKT, and p-S6.
-
Receptor Tyrosine Kinase (RTK) Activation: Upregulation and activation of RTKs such as EGFR, MET, and FGFR family members can drive resistance by reactivating downstream signaling independently of KRAS G12D.[3] A phospho-RTK array can be a valuable tool to screen for activated RTKs.
-
Upregulation of Other RAS Isoforms: Increased expression of wild-type NRAS and HRAS can compensate for the inhibition of KRAS G12D.[3]
-
Epigenetic Reprogramming: Changes in the epigenetic landscape, such as altered histone acetylation, can lead to transcriptional reprogramming and drug resistance.[4][5]
Q3: My Western blot results for p-ERK and p-AKT are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent Western blot results can be frustrating. Here are some troubleshooting tips:
-
Consistent Cell Lysis: Ensure a standardized protocol for cell lysis, including the use of fresh lysis buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Accurately determine protein concentration using a reliable method like the BCA assay to ensure equal loading.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to normalize your results.
-
Antibody Quality: Validate your primary antibodies for specificity and optimal dilution.
-
Transfer Efficiency: Optimize your transfer conditions (voltage, time) and verify the transfer with a stain like Ponceau S.
Q4: I am observing a high degree of variability in my cell viability assays (e.g., MTT, XTT). What are the common pitfalls?
A4: Cell viability assays are sensitive to several factors that can introduce variability:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding to minimize well-to-well variation.[6]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. To mitigate this, consider not using the outermost wells or filling them with sterile PBS or media.[6]
-
Incubation Time: Optimize the incubation time for your specific cell line and assay.
-
Reagent Handling: Ensure proper storage and handling of assay reagents as recommended by the manufacturer.[7]
-
Compound Interference: Some test compounds may interfere with the assay chemistry.[8] It is advisable to run a control with the compound in cell-free media to check for any direct interaction with the assay reagents.
Quantitative Data Summary
The following tables summarize quantitative data related to acquired resistance to the KRAS G12D inhibitor MRTX1133 from preclinical studies.
Table 1: IC50 Values of MRTX1133 in Sensitive and Resistant Pancreatic Cancer Cell Lines
| Cell Line | KRAS G12D Status | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance | Reference |
| PANC-1 | Heterozygous | > 3,000 | > 3,125 | - | [9][10] |
| ASPC-1 | Homozygous | 21.9 | Not Reported | Not Reported | [9][10] |
| SW1990 | Homozygous | 11.6 | Not Reported | Not Reported | [9][10] |
| HPAC | Not Specified | ~5 | >1,000 | >200 | [11] |
Table 2: Secondary KRAS Mutations Identified in MRTX1133 Resistant Models
| Cell Line Model | Secondary KRAS Mutation | Method of Identification | Reference |
| Colorectal Cancer Cell Line (GP2d) | Not specified, affects binding pocket | Mutation Calling, qPCR | [12] |
| Ba/F3 Cells | Not specified, affects binding pocket | Orthogonal Assay | [12] |
Experimental Protocols
1. Generation of KRAS G12D Inhibitor-Resistant Cell Lines
This protocol describes a general method for generating resistant cancer cell lines through continuous exposure to increasing concentrations of a KRAS G12D inhibitor (e.g., MRTX1133).
-
Materials:
-
KRAS G12D mutant cancer cell line of interest
-
Complete cell culture medium
-
KRAS G12D inhibitor (e.g., MRTX1133)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Determine Initial Inhibitor Concentration: Start by treating the parental cells with the KRAS G12D inhibitor at a concentration equal to their IC20-IC30 (the concentration that inhibits growth by 20-30%). This allows for the survival of a sub-population of cells that can be selected for resistance.
-
Continuous Culture: Culture the cells in the presence of the inhibitor. Initially, you may observe significant cell death and a reduction in proliferation rate.
-
Monitor Cell Growth: Closely monitor the cells for signs of recovery and resumed proliferation. This may take several weeks to months.
-
Dose Escalation: Once the cells have adapted and are growing steadily at the initial concentration, gradually increase the inhibitor concentration. A common approach is to double the concentration with each escalation step.
-
Repeat Dose Escalation: Continue this process of adaptation and dose escalation until the cells can proliferate in a significantly higher concentration of the inhibitor (e.g., 1-2 µM for MRTX1133).[4]
-
Establishment of Resistant Clones: Once a resistant population is established, you can either maintain it as a polyclonal population or isolate single-cell clones to study the heterogeneity of resistance mechanisms.
-
Characterization of Resistance: Confirm the resistant phenotype by performing a dose-response curve and comparing the IC50 value to the parental cell line. The resistant cells should be continuously cultured in the presence of the inhibitor to maintain the resistant phenotype.
-
2. Identification of Secondary KRAS Mutations by Sanger Sequencing
This protocol outlines the steps to identify point mutations in the KRAS gene, a common mechanism of on-target resistance.
-
Materials:
-
Genomic DNA (gDNA) extracted from parental and resistant cell lines
-
PCR primers flanking KRAS exons 2 and 3 (where most resistance mutations are found)
-
Taq DNA polymerase and dNTPs
-
PCR thermal cycler
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing reagents (e.g., BigDye™ Terminator)
-
Capillary electrophoresis-based DNA sequencer
-
-
Procedure:
-
gDNA Extraction: Isolate high-quality gDNA from both parental and resistant cell populations.
-
PCR Amplification: Amplify KRAS exons 2 and 3 using specific primers. A typical PCR reaction includes gDNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
PCR Program:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize for your primers)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
Gel Electrophoresis: Run a small amount of the PCR product on an agarose gel to confirm the amplification of a product of the expected size.
-
PCR Product Purification: Purify the remaining PCR product to remove primers and dNTPs.
-
Sanger Sequencing Reaction: Perform cycle sequencing using the purified PCR product as a template, a sequencing primer (either the forward or reverse PCR primer), and a sequencing mix containing fluorescently labeled ddNTPs.[13]
-
Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis. The fluorescent signal from each ddNTP is detected, and the DNA sequence is generated.
-
Sequence Analysis: Align the sequencing data from the resistant cells to the parental cells and a reference KRAS sequence to identify any nucleotide changes.
-
3. Analysis of Bypass Pathway Activation by Western Blotting
This protocol details the detection of changes in the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways.
-
Materials:
-
Parental and resistant cell lines
-
KRAS G12D inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment and Lysis: Treat parental and resistant cells with the KRAS G12D inhibitor at a relevant concentration and time point. Lyse the cells on ice with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-ERK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-ERK).
-
4. Screening for Receptor Tyrosine Kinase (RTK) Activation using a Phospho-RTK Array
This protocol provides a method to simultaneously assess the phosphorylation status of multiple RTKs, which is useful for identifying bypass signaling pathways.
-
Materials:
-
Human Phospho-RTK Array Kit (e.g., from R&D Systems)
-
Parental and resistant cell lysates
-
Wash buffer and array buffer (typically provided in the kit)
-
Detection antibody cocktail (e.g., anti-phospho-tyrosine-HRP)
-
Chemiluminescent reagents
-
Imaging system
-
-
Procedure:
-
Prepare Lysates: Prepare cell lysates from parental and resistant cells (with and without inhibitor treatment) according to the kit manufacturer's instructions. A protein concentration of 100-300 µg is typically recommended.[14]
-
Block Membranes: Incubate the provided nitrocellulose membranes, which are spotted with capture antibodies for various RTKs, in blocking buffer.[14]
-
Incubate with Lysates: Incubate the membranes with the prepared cell lysates overnight at 4°C on a rocking platform.[15]
-
Wash: Wash the membranes to remove unbound proteins.
-
Incubate with Detection Antibody: Incubate the membranes with a pan-anti-phospho-tyrosine antibody conjugated to HRP.[14][15]
-
Wash: Wash the membranes again to remove the unbound detection antibody.
-
Develop and Image: Add chemiluminescent reagents and capture the signal using an X-ray film or a digital imaging system.[14]
-
Analyze Data: Compare the signal intensity of the spots between the parental and resistant cell lysates to identify RTKs with increased phosphorylation in the resistant cells.
-
Visualizations
Caption: Overview of acquired resistance mechanisms to KRAS G12D inhibitors.
Caption: Bypass signaling pathways in KRAS G12D inhibitor resistance.
Caption: Experimental workflow for investigating acquired resistance.
References
- 1. Escaping KRAS: Gaining Autonomy and Resistance to KRAS Inhibition in KRAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conquering oncogenic KRAS and its bypass mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Combination of farnesyl-transferase inhibition with KRAS G12D targeting breaks down therapeutic resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pathology & Oncology Research | Combination of farnesyl-transferase inhibition with KRAS G12D targeting breaks down therapeutic resistance in pancreatic cancer [por-journal.com]
- 11. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. cd-genomics.com [cd-genomics.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Unbiased Screening of Activated Receptor Tyrosine Kinases (RTKs) in Tumor Extracts Using a Mouse Phospho-RTK Array Kit [bio-protocol.org]
identifying and mitigating off-target effects of This Compound
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating the off-target effects of Dasatinib, a potent tyrosine kinase inhibitor (TKI).
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of Dasatinib?
A1: Dasatinib is a potent, orally available small-molecule inhibitor of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML), and is also approved for Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] It is designed to inhibit the constitutively active ABL tyrosine kinase, which drives uncontrolled cell proliferation and survival in these malignancies.[2][3] Dasatinib is effective against most imatinib-resistant BCR-ABL mutations, with the notable exception of the T315I mutation.[4]
Q2: My experimental results are inconsistent with pure BCR-ABL inhibition. What are the known major off-targets of Dasatinib?
A2: Dasatinib is a multi-targeted kinase inhibitor.[5] Besides BCR-ABL, it potently inhibits several other kinase families, which can lead to off-target effects in experimental systems. The most prominent off-targets include:
-
Src Family Kinases (SFKs): Dasatinib is a highly potent inhibitor of SFKs such as Src, Lck, Lyn, and Fyn.[6] This is a major source of its off-target activity and can impact pathways related to cell adhesion, migration, proliferation, and immune responses.[7][8][9]
-
c-KIT: This receptor tyrosine kinase is involved in the development of various cell types. Inhibition of c-KIT by Dasatinib can affect hematopoiesis and is relevant in cancers like gastrointestinal stromal tumors (GIST).[4][5]
-
Platelet-Derived Growth Factor Receptor (PDGFR) α and β: Inhibition of PDGFR can impact cell growth, proliferation, and angiogenesis.[5][10]
-
Ephrin Receptors (e.g., EPHA2): These are involved in developmental processes, cell migration, and axon guidance.[5]
It is crucial to consider this polypharmacology when interpreting experimental data.
Q3: I'm observing unexpected phenotypic changes in my cell line at nanomolar concentrations of Dasatinib. Could this be due to off-target effects?
A3: Yes. While Dasatinib inhibits BCR-ABL in the low nanomolar range, it inhibits SFKs with even greater or similar potency (IC50 < 1 nM).[4][5] Therefore, at concentrations typically used to inhibit BCR-ABL, you are likely co-inhibiting SFKs. For example, inhibition of SFKs has been observed at concentrations as low as 1 nM in myeloid leukemia cell lines.[4] Phenotypes related to cell adhesion, cytoskeletal organization, or immune cell signaling should be carefully evaluated for potential SFK-mediated off-target effects.
Q4: Are there non-kinase off-targets for Dasatinib?
A4: While the primary off-targets are other kinases, some studies have explored a wider range of protein interactions. Unlike imatinib and nilotinib, which have been shown to bind to the oxidoreductase NQO2, chemical proteomic profiling did not show a significant interaction between Dasatinib and NQO2.[1][11] However, it's a good practice to consider that any small molecule can have unanticipated interactions. The majority of Dasatinib's documented off-target effects are kinase-mediated.
Troubleshooting Guides
Issue 1: Distinguishing On-Target (BCR-ABL) vs. Off-Target (e.g., Src) Effects
Problem: The observed cellular phenotype (e.g., reduced proliferation, apoptosis, altered morphology) could be due to the inhibition of BCR-ABL, Src Family Kinases (SFKs), or both.
Troubleshooting Steps:
-
Use a More Selective Inhibitor as a Control: Compare the effects of Dasatinib with a more selective BCR-ABL inhibitor, such as Nilotinib, which has significantly less potent activity against SFKs.[1] If the phenotype persists with Nilotinib, it is more likely to be an on-target BCR-ABL effect.
-
Employ a Specific SFK Inhibitor: Use a highly selective SFK inhibitor (e.g., Saracatinib, PP2) as a complementary control. If this compound recapitulates the phenotype observed with Dasatinib, it points towards an SFK-mediated off-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete BCR-ABL or key SFKs (like Src or Lyn). If the genetic knockdown of an SFK mimics the effect of Dasatinib, it confirms the phenotype is an off-target effect.
-
Dose-Response Analysis: Carefully titrate Dasatinib concentrations. Effects driven by highly sensitive targets like SFKs may appear at lower concentrations than those requiring inhibition of less sensitive off-targets.[4]
Issue 2: Unexplained Effects on Cell Adhesion, Migration, or Invasion
Problem: Dasatinib treatment is causing significant changes in cell adhesion or motility in a BCR-ABL negative cell line.
Troubleshooting Steps:
-
Confirm SFK Inhibition: The primary suspects for these effects are SFKs, which are crucial regulators of the cytoskeleton and cell adhesion.[7] Perform a western blot to check the phosphorylation status of key SFK substrates, such as Focal Adhesion Kinase (FAK) at Tyr861. A reduction in phosphorylation at this site is a strong indicator of SFK inhibition.[5]
-
Rescue Experiment: If a specific SFK is implicated, attempt a rescue experiment by overexpressing a Dasatinib-resistant mutant of that SFK. If this restores the normal phenotype in the presence of the drug, it validates the off-target interaction.
-
Investigate Downstream Pathways: SFKs regulate multiple downstream pathways, including those involving PI3K, MAPK, and STAT proteins.[9][12] Analyze the activation state of key nodes in these pathways to understand the mechanism of the observed phenotype.
Quantitative Data
Table 1: In Vitro Inhibitory Potency (IC50) of Dasatinib Against On-Target and Key Off-Target Kinases
| Kinase Target | IC50 (nM) | Kinase Family | Note |
| BCR-ABL | < 3 | Tyrosine Kinase (On-Target) | Potent inhibition of the primary target.[4] |
| SRC | 0.5 - 0.8 | Src Family Kinase (Off-Target) | Highly potent off-target inhibition.[5][13] |
| LCK | 0.3 | Src Family Kinase (Off-Target) | Extremely potent inhibition. |
| LYN | < 1 | Src Family Kinase (Off-Target) | Potent inhibition. |
| YES | 0.6 | Src Family Kinase (Off-Target) | Potent inhibition.[13] |
| c-KIT | < 30 | Receptor Tyrosine Kinase (Off-Target) | Significant off-target activity.[5] |
| PDGFRβ | 28 | Receptor Tyrosine Kinase (Off-Target) | Moderate off-target activity.[13] |
| EPHA2 | 16 | Receptor Tyrosine Kinase (Off-Target) | Moderate off-target activity. |
Data compiled from multiple sources and may vary based on assay conditions.[1][4][5][13]
Experimental Protocols
Protocol 1: Kinome-Wide Off-Target Profiling using Chemical Proteomics
This method identifies proteins that physically bind to Dasatinib in a cellular lysate.
Objective: To generate an unbiased profile of Dasatinib's on- and off-targets.
Methodology:
-
Immobilization: Synthesize a Dasatinib analog with a linker suitable for covalent attachment to sepharose beads without significantly compromising its binding activity.
-
Lysate Preparation: Prepare a native protein lysate from the cell line or tissue of interest.
-
Affinity Chromatography: Incubate the lysate with the Dasatinib-conjugated beads to allow for binding.
-
Washing: Perform stringent washes to remove non-specific protein binders.
-
Elution: Elute bound proteins, often by using a competing soluble Dasatinib or by denaturing conditions.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins specifically captured by the Dasatinib beads compared to control beads. This provides a comprehensive list of potential on- and off-targets.[1][14]
Protocol 2: Cellular Target Engagement Assay (Western Blot)
Objective: To confirm that Dasatinib is inhibiting a specific target (e.g., Src) within intact cells.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with a dose-response range of Dasatinib (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 1-2 hours).
-
Lysis: Wash cells with cold PBS and lyse with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate with a primary antibody against the phosphorylated form of the target or a downstream substrate (e.g., anti-phospho-Src Family (Tyr416) or anti-phospho-FAK (Tyr861)).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the blot with an antibody for the total protein (e.g., total Src) to confirm equal loading and to determine the ratio of phosphorylated to total protein. A decrease in this ratio indicates target inhibition.
Visualizations
Caption: On-target action of Dasatinib inhibiting the BCR-ABL signaling pathway in CML.[2][3][15][16][17]
Caption: Off-target action of Dasatinib inhibiting Src Family Kinase (SFK) signaling.[7][12][18]
Caption: Logical workflow for troubleshooting Dasatinib's off-target effects.
References
- 1. ashpublications.org [ashpublications.org]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Src signaling in cancer invasion [pubmed.ncbi.nlm.nih.gov]
- 8. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiparameter Analysis of Off-Target Effects of Dasatinib on Bone Homeostasis in Patients With Newly Diagnosed Chronic Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. glpbio.com [glpbio.com]
Technical Support Center: Troubleshooting Low Cellular Potency of KRAS G12D Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cellular potency with KRAS G12D inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues observed during the evaluation of KRAS G12D inhibitors in cellular assays.
Q1: My KRAS G12D inhibitor shows high biochemical potency but low cellular potency. What are the potential reasons?
Several factors can contribute to a discrepancy between biochemical and cellular potency. These include:
-
Cellular Permeability and Efflux: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Additionally, it could be a substrate for cellular efflux pumps, which actively remove the compound from the cell.
-
Compound Stability: The inhibitor might be unstable in the cellular environment, leading to degradation before it can effectively engage with KRAS G12D.
-
Off-Target Effects: At higher concentrations required for cellular activity, the inhibitor might have off-target effects that mask its specific activity or induce toxicity. Some inhibitors have been observed to have off-target effects on other small GTPases.[1][2]
-
Intrinsic and Acquired Resistance: The cancer cell lines being used may have intrinsic resistance mechanisms or may acquire resistance over time.[3][4][5] This can involve the activation of alternative signaling pathways to bypass KRAS dependency.[3][4][5][6]
-
Experimental Conditions: The potency of KRAS G12D inhibitors can be highly dependent on the experimental setup, including cell density, serum concentration, and 2D versus 3D culture models.
Q2: I am observing high variability in my IC50 values between experiments. What should I check?
High variability in IC50 values can be frustrating. Here are some common sources of variability to investigate:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are authentic and have not been passaged excessively. High-passage cells can exhibit genetic and phenotypic drift, altering their sensitivity to inhibitors.
-
Cell Seeding Density: Inconsistent cell seeding density can significantly impact the final assay readout. Ensure precise and uniform cell seeding across all wells and plates.
-
Reagent Quality and Preparation: Use high-quality reagents and ensure they are prepared consistently for each experiment. This includes the inhibitor stock solution, cell culture media, and assay reagents.
-
Incubation Time: The duration of inhibitor treatment can influence the IC50 value. Optimize and maintain a consistent incubation time for all experiments.
-
Assay Protocol Consistency: Strictly adhere to the same assay protocol for every experiment, minimizing any variations in incubation times, reagent volumes, and reading parameters.
Q3: My inhibitor is not effectively suppressing downstream p-ERK or p-AKT signaling. What could be the issue?
A lack of downstream signaling inhibition is a common problem. Consider the following:
-
Insufficient Inhibitor Concentration or Treatment Time: The concentration of the inhibitor may be too low, or the treatment time too short to achieve effective target engagement and subsequent signaling inhibition. Perform a dose-response and time-course experiment to optimize these parameters.
-
Feedback Reactivation: Inhibition of KRAS can sometimes lead to feedback reactivation of upstream signaling pathways, such as through receptor tyrosine kinases (RTKs), which can restore downstream signaling.[3][4][7]
-
Alternative Signaling Pathways: The cell line might be utilizing alternative pathways to maintain downstream signaling, bypassing the need for KRAS G12D activity.[5]
-
Western Blotting Issues: Technical problems with the western blotting procedure itself, such as inefficient protein transfer, inactive antibodies, or issues with substrate detection, can lead to a false negative result. Always include positive and negative controls to validate your western blot.
Q4: Should I use 2D or 3D cell culture models for testing my KRAS G12D inhibitor?
The choice between 2D and 3D cell culture models can significantly impact the observed potency of your inhibitor.
-
3D Models Often Show Increased Sensitivity: Several studies have demonstrated that KRAS inhibitors can exhibit more potent effects in 3D culture models (spheroids) compared to traditional 2D monolayer cultures.[8] This is likely because 3D models more closely mimic the physiological conditions of a tumor.[8]
-
Recommendation: If you are observing low potency in 2D culture, testing your inhibitor in a 3D spheroid model is highly recommended to assess its activity in a more physiologically relevant context.[8][9]
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of the KRAS G12D inhibitor MRTX1133 in various cancer cell lines.
Table 1: IC50 Values of MRTX1133 in KRAS G12D Mutant Colorectal Cancer Cell Lines
| Cell Line | IC50 (nM) | Reference |
| LS513 | >100 | [10] |
| LS180 | 5 - 40 | [11] |
| LS174T | 5 - 40 | [11] |
| SNU-C2B | >5,000 | [10] |
Table 2: IC50 Values of MRTX1133 in KRAS G12D Mutant Pancreatic Cancer Cell Lines
| Cell Line | IC50 (nM) | Reference |
| HPAF-II | >1,000 | [10] |
| PANC-1 | >5,000 | [10] |
| Panc 04.03 | 4,700 | [1] |
Table 3: IC50 Values of MRTX1133 in Non-KRAS G12D Cell Lines
| Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| Various CRC lines | G12V, G13D, or WT | >1,000 to >5,000 | [10] |
| Non-KRAS G12D mutant cells | - | >10,000 | [11] |
Key Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted from the manufacturer's instructions and is suitable for determining the IC50 of KRAS G12D inhibitors.[12][13][14][15]
Materials:
-
Opaque-walled 96-well or 384-well plates suitable for luminescence measurements.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Multichannel pipette or automated liquid handler.
-
Orbital shaker.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the desired number of cells in each well of an opaque-walled multiwell plate. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.
-
Include wells with medium only for background luminescence measurement.
-
-
Compound Treatment:
-
Prepare a serial dilution of the KRAS G12D inhibitor.
-
Add the desired concentrations of the inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) in a cell culture incubator.
-
-
Assay Execution:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[12][15]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12][15]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[12][15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][15]
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blotting for p-ERK and p-AKT
This protocol provides a general framework for assessing the inhibition of downstream KRAS signaling.[16][17][18][19]
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, and a loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
Treat cells with the KRAS G12D inhibitor at various concentrations and for the desired time.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Washout Assay
A washout assay is crucial for understanding the duration of action of an inhibitor, particularly for covalent inhibitors, but it can also provide insights into the binding kinetics of non-covalent inhibitors.[20]
Procedure:
-
Inhibitor Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the KRAS G12D inhibitor at a concentration that gives a significant effect (e.g., 5-10 times the IC50) for a defined period (e.g., 2-4 hours).
-
-
Washout:
-
Remove the inhibitor-containing medium.
-
Wash the cells gently with pre-warmed PBS three times to remove any unbound inhibitor.
-
Add fresh, inhibitor-free medium to the cells.
-
-
Time-Course Analysis:
-
At various time points after the washout (e.g., 0, 2, 4, 8, 24, 48 hours), assess the desired endpoint. This could be:
-
Cell Viability: To determine how long the anti-proliferative effect is maintained.
-
Western Blot for p-ERK/p-AKT: To assess the duration of downstream signaling inhibition.
-
-
-
Controls:
-
No Washout Control: Cells continuously exposed to the inhibitor for the entire duration of the experiment.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) and subjected to the same washing procedure.
-
-
Interpretation of Results:
-
Covalent Inhibitors: A sustained effect after washout suggests irreversible binding to the target.[20]
-
Non-Covalent Inhibitors: A rapid reversal of the effect after washout indicates a fast off-rate. A more sustained effect suggests a slower off-rate and longer target residence time, which can be a desirable property. If a non-covalent inhibitor shows unexpectedly low potency, a rapid off-rate, as revealed by a washout experiment, could be a contributing factor.
-
Visualizations
KRAS G12D Signaling Pathway
The following diagram illustrates the primary signaling pathways downstream of oncogenic KRAS G12D.
Caption: Simplified KRAS G12D signaling cascade.
Troubleshooting Workflow for Low Cellular Potency
This workflow provides a logical sequence of steps to diagnose and address low cellular potency of a KRAS G12D inhibitor.
Caption: Troubleshooting workflow for low inhibitor potency.
References
- 1. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid idiosyncratic mechanisms of clinical resistance to KRAS G12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Feedback activation of EGFR/wild-type RAS signaling axis limits KRASG12D inhibitor efficacy in KRASG12D-mutated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OUH - Protocols [ous-research.no]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. ch.promega.com [ch.promega.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of Akt Activation in the Response to Chemotherapy in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of cell apoptosis and proliferation in pancreatic cancer through PI3K/Akt pathway via Polo-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Toxicities Associated with KRAS G12D Inhibitor Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicities during preclinical experiments with KRAS G12D inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed toxicities associated with KRAS G12D inhibitors in preclinical and clinical studies?
A1: Based on available data, the most frequently reported treatment-related adverse events (TRAEs) for KRAS G12D inhibitors include gastrointestinal issues such as diarrhea, nausea, and vomiting. Other common toxicities are fatigue, decreased appetite, and hematological effects like neutropenia and anemia. Elevations in liver enzymes (ALT and AST) have also been noted.[1][2][3][4][5]
Q2: Are the toxicities observed with KRAS G12D inhibitors similar to those of KRAS G12C inhibitors?
A2: While there is overlap in the types of toxicities, such as gastrointestinal side effects, some studies suggest that certain adverse events, like rash and mucositis, may be less frequent or severe with some KRAS G12D inhibitors compared to other RAS-targeted therapies.[2] However, the toxicity profile can be specific to the individual inhibitor's chemical structure and off-target effects.
Q3: At what stage of an experiment are toxicities most likely to appear?
A3: The onset of toxicities can vary depending on the specific inhibitor, the dose, and the experimental model. In preclinical studies, signs of toxicity may become apparent within the first few days to weeks of treatment. Continuous monitoring from the initiation of treatment is crucial.
Q4: How can I distinguish between drug-related toxicity and other experimental variables affecting my animal models?
A4: It is essential to include a vehicle-treated control group in your experimental design. Comparing the health and behavior of the treated group to the control group is the most effective way to attribute observed adverse effects to the KRAS G12D inhibitor. Detailed daily observations, regular body weight measurements, and baseline and on-treatment clinical pathology are critical.
Q5: What is the general approach to managing toxicities observed in preclinical studies?
A5: The primary strategies for managing toxicities in preclinical research include dose reduction, intermittent dosing schedules, or temporary cessation of treatment to allow for recovery. Supportive care, such as providing hydration for diarrhea, is also important. The specific management strategy will depend on the type and severity of the toxicity observed.
Summary of Quantitative Data on Treatment-Related Adverse Events (TRAEs)
The following tables summarize the incidence of common TRAEs observed in clinical trials of two investigational KRAS G12D inhibitors, Zoldonrasib (RMC-9805) and VS-7375 (GFH375).
Table 1: Treatment-Related Adverse Events (TRAEs) for Zoldonrasib (RMC-9805)
| Adverse Event | Any Grade (%)[3][6] | Grade 1-2 (%)[1][2] | Grade 3 (%)[1][2][3][6] | Grade 4-5 (%) |
| Nausea | 27 - 39 | 23 - 39 | < 5 | 0 |
| Diarrhea | 16 - 24 | 16 - 24 | < 5 | 0 |
| Vomiting | 15 - 18 | 13 - 18 | < 5 | 0 |
| Rash | 6 - 12 | 6 - 12 | 0 | 0 |
| ALT Increased | ~7 | ~7 | ~1 | 0 |
| AST Increased | ~6 | ~6 | 0 | 0 |
Table 2: Treatment-Related Adverse Events (TRAEs) for VS-7375 (GFH375)
| Adverse Event | Any Grade (%)[5] | Grade 3 (%)[4] | Grade 4 (%)[4] |
| Diarrhea | ≥20 | 5 | 0 |
| Nausea | ≥20 | Not specified | 0 |
| Vomiting | ≥20 | Not specified | 0 |
| Decreased Appetite | ≥20 | Not specified | 0 |
| Neutrophil Count Decreased | ≥20 | 8 | 1.5 |
| Anemia | ≥20 | Not specified | 0 |
| White Blood Cell Count Decreased | ≥20 | Not specified | 0 |
| Hypoalbuminemia | ≥20 | Not specified | 0 |
| Platelet Count Decreased | ≥20 | Not specified | 0 |
| Asthenia | ≥20 | Not specified | 0 |
| Aspartate Aminotransferase Increased | ≥20 | Not specified | 0 |
| Alanine Transferase Increased | ≥20 | Not specified | 0 |
Troubleshooting Guides for Common Toxicities
Gastrointestinal Toxicity (Diarrhea, Vomiting)
Issue: Animals exhibit signs of diarrhea (loose, unformed stools) or vomiting.
Troubleshooting Workflow:
Workflow for managing gastrointestinal toxicity.
Experimental Protocol: Assessment of Gastrointestinal Toxicity
-
Daily Clinical Observation:
-
Monitor animals for signs of diarrhea, including changes in fecal consistency and perineal soiling.
-
Record daily body weights.
-
Assess general well-being, including activity level and posture.
-
-
Fecal Scoring System:
-
Grade 0: Normal, well-formed pellets.
-
Grade 1: Soft, slightly moist pellets.
-
Grade 2: Loose, unformed stool.
-
Grade 3: Watery diarrhea.
-
-
Histopathological Analysis:
-
At the end of the study or if an animal is euthanized due to severe toxicity, collect sections of the small and large intestines.
-
Fix tissues in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine for signs of epithelial injury, inflammation, and changes in crypt and villus architecture.
-
Hepatotoxicity (Elevated Liver Enzymes)
Issue: Routine blood analysis reveals elevated levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
Troubleshooting Workflow:
Workflow for managing hepatotoxicity.
Experimental Protocol: Monitoring Liver Function
-
Serum Biochemistry:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals during the study.
-
Prepare serum and analyze for levels of ALT, AST, alkaline phosphatase (ALP), and total bilirubin.
-
-
Histopathological Examination:
-
At the end of the study, or if hepatotoxicity is suspected, collect liver tissue.
-
Fix a portion of the liver in 10% neutral buffered formalin for H&E staining.
-
Examine for hepatocellular necrosis, inflammation, cholestasis, and steatosis.
-
Snap-freeze another portion for potential future molecular analysis.
-
Dermatological Toxicity (Rash)
Issue: Animals develop skin rashes, erythema (redness), or other cutaneous lesions.
Troubleshooting Workflow:
Workflow for managing dermatological toxicity.
Experimental Protocol: Assessment of Dermatological Toxicity
-
Visual Skin Assessment:
-
Conduct daily visual inspection of the skin, paying close attention to areas with less fur.
-
Document the appearance, location, and size of any lesions.
-
Use a scoring system to grade the severity of the rash:
-
0: No visible changes.
-
1: Faint erythema or macules.
-
2: Moderate erythema, papules.
-
3: Severe erythema, edema, or ulceration.
-
-
-
Skin Biopsy and Histopathology:
-
If severe or unusual skin lesions develop, consider performing a punch biopsy.
-
Fix the biopsy sample in 10% neutral buffered formalin.
-
Process for H&E staining and examine for inflammatory infiltrates, epidermal changes, and other signs of drug-induced dermatitis.
-
Signaling Pathway Diagrams
The primary mechanism of action of KRAS G12D inhibitors is the disruption of downstream signaling pathways that promote cell proliferation and survival. The two major pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
KRAS G12D Downstream Signaling
Constitutively active KRAS G12D drives oncogenic signaling.
Inhibition of KRAS G12D Signaling
KRAS G12D inhibitors block downstream signaling pathways.
References
- 1. onclive.com [onclive.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. New Lung Cancer Drug Shows 61% Response Rate in Clinical Trial | RVMD Stock News [stocktitan.net]
- 4. Revolution Medicines Reports Promising Clinical Data for Zoldonrasib in KRAS G12D Mutant Non-Small Cell Lung Cancer at AACR Annual Meeting | Nasdaq [nasdaq.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Revolution Medicines Presents Initial Data from Zoldonrasib [globenewswire.com]
Technical Support Center: Addressing Tumor Heterogeneity in Response to KRAS G12D Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working on KRAS G12D inhibition. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on the complexities arising from tumor heterogeneity.
Frequently Asked Questions (FAQs)
Q1: My KRAS G12D mutant cell line shows minimal or no response to a selective KRAS G12D inhibitor. What are the potential causes?
A1: Several factors related to tumor heterogeneity and experimental variability could contribute to a lack of response:
-
Intrinsic Resistance: The cell line may possess intrinsic resistance mechanisms that bypass KRAS G12D dependency. This can include co-occurring mutations in downstream effectors of the MAPK and PI3K-AKT-mTOR pathways, or alterations in receptor tyrosine kinases (RTKs).[1]
-
Cell Line Misidentification or Contamination: It is crucial to verify the identity and purity of your cell line through short tandem repeat (STR) profiling.
-
Suboptimal Inhibitor Concentration or Stability: Ensure the inhibitor is used at an appropriate concentration range and has not degraded. We recommend performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Low KRAS G12D Allele Frequency: The proportion of cells within the population harboring the KRAS G12D mutation may be low, leading to an underestimation of the inhibitor's efficacy.
Q2: I'm observing a gradual decrease in the efficacy of the KRAS G12D inhibitor in my long-term cell culture experiments. What could be happening?
A2: This phenomenon often points to the development of acquired resistance, a manifestation of tumor heterogeneity. Possible mechanisms include:
-
Emergence of Resistant Subclones: The initial heterogeneous tumor cell population may contain pre-existing subclones with resistance-conferring mutations. The inhibitor selectively eliminates sensitive cells, allowing these resistant subclones to proliferate.
-
Gatekeeper Mutations: Secondary mutations in the KRAS gene itself can emerge, potentially altering the drug-binding pocket and reducing inhibitor efficacy.[2]
-
Activation of Bypass Pathways: Cells can adapt by upregulating alternative signaling pathways to maintain proliferation and survival, rendering them less dependent on KRAS G12D signaling. Common bypass mechanisms involve the PI3K-AKT-mTOR and other RTK pathways.[2]
-
Epithelial-to-Mesenchymal Transition (EMT): A shift towards a mesenchymal phenotype has been associated with resistance to KRAS inhibition.[3]
Q3: My in vivo xenograft model shows a heterogeneous response to the KRAS G12D inhibitor, with some tumors shrinking while others continue to grow. How can I investigate this?
A3: Heterogeneous responses in vivo are common and highlight the complexity of the tumor microenvironment and intra-tumoral heterogeneity. To investigate this, consider the following:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Variability: Assess drug concentration and target engagement in both responding and non-responding tumors to ensure adequate drug delivery and target inhibition.
-
Tumor Microenvironment (TME) Influence: The TME can contribute to drug resistance. Analyze the immune cell infiltrate and stromal components in responding versus non-responding tumors.
-
Genomic and Transcriptomic Analysis: Perform next-generation sequencing (NGS) on individual tumors to identify genetic and transcriptional differences that may explain the divergent responses.
Troubleshooting Guides
Problem: Inconsistent Results in Cell Viability Assays
| Potential Cause | Recommended Action |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. |
| Inhibitor Potency | Prepare fresh inhibitor dilutions for each experiment from a validated stock solution. |
| Assay Readout Time | Determine the optimal endpoint for your cell line and inhibitor combination. |
| Edge Effects in Plates | Avoid using the outer wells of microplates or fill them with sterile media. |
| Cell Line Passage Number | Use cells within a consistent and low passage number range to minimize phenotypic drift. |
Problem: Difficulty Interpreting Western Blot Results for Pathway Analysis
| Potential Cause | Recommended Action |
| Suboptimal Antibody | Validate primary antibodies for specificity and optimal dilution. |
| Low Protein Expression | Ensure sufficient protein loading and consider using more sensitive detection reagents. |
| Phospho-Protein Degradation | Use phosphatase inhibitors in your lysis buffer and keep samples on ice. |
| Inconsistent Loading | Use a reliable loading control (e.g., GAPDH, β-actin) and normalize band intensities. |
| Feedback Loop Activation | Be aware that inhibition of one pathway can lead to the compensatory activation of another. Analyze multiple time points to capture dynamic changes. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Select KRAS G12D Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Citation |
| MRTX1133 | MIA PaCa-2 | Pancreatic | Submicromolar | [4] |
| MRTX1133 | PANC-1 | Pancreatic | Submicromolar | [4] |
| MRTX1133 | AsPC-1 | Pancreatic | Submicromolar | [5] |
| MRTX1133 | GP2d | Colorectal | Not Specified | [5] |
| TH-Z835 | PANC-1 | Pancreatic | 4,400 | |
| TH-Z835 | Panc 04.03 | Pancreatic | 4,700 | [6] |
| HRS-4642 | AsPC-1 | Pancreatic | 2.329 - 822.2 | |
| Hit Compound 3 | Panc 04.03 | Pancreatic | Not Specified (Dose-dependent inhibition) | [7] |
Table 2: In Vivo Tumor Growth Inhibition by KRAS G12D Inhibitors
| Inhibitor | Model | Cancer Type | Outcome | Citation |
| MRTX1133 | Immunocompetent PDAC models | Pancreatic | Deep tumor regressions | [4] |
| MRTX1133 | PMP xenograft model | Appendiceal | Profound inhibition of tumor growth | [8] |
| ASP3082 | KRAS G12D-mutated xenografts | Multiple | Dose-dependent tumor growth inhibition | [9] |
| TH-Z835 | Pancreatic cancer xenografts | Pancreatic | Significant reduction in tumor volume | [6] |
| HRS-4642 | Pancreatic and colorectal xenografts | Pancreatic, Colorectal | Significant inhibition of tumor growth | [5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of KRAS Signaling Pathways
-
Cell Lysis:
-
Culture KRAS G12D mutant cells to 70-80% confluency.
-
Treat cells with the KRAS G12D inhibitor or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed KRAS G12D mutant cells in a 96-well plate at a pre-optimized density.
-
Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the KRAS G12D inhibitor.
-
Treat the cells with the inhibitor or vehicle control and incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: In Vivo Xenograft Tumor Model
-
Cell Preparation and Implantation:
-
Harvest KRAS G12D mutant cancer cells and resuspend them in a suitable matrix (e.g., Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Randomize mice into treatment and control groups when tumors reach a specified size (e.g., 100-200 mm³).
-
-
Inhibitor Administration:
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting, NGS).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Perform statistical analysis to determine the significance of tumor growth inhibition.
-
Visualizations
Caption: KRAS G12D signaling pathway and the point of intervention for KRAS G12D inhibitors.
Caption: A logical workflow for troubleshooting reduced efficacy of KRAS G12D inhibitors.
Caption: An overview of the diverse mechanisms of resistance to KRAS G12D inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 8. Antitumor effect of a small-molecule inhibitor of KRASG12D in xenograft models of mucinous appendicular neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
Validation & Comparative
A Comparative Guide to Covalent and Non-Covalent KRAS G12D Inhibitor Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The KRAS protein, a critical signaling hub in cellular growth pathways, has long been a challenging target for cancer therapeutics. The G12D mutation is one of the most prevalent oncogenic alterations in KRAS, driving tumor progression in a significant portion of pancreatic, colorectal, and lung cancers. The development of inhibitors specifically targeting KRAS G12D has marked a pivotal moment in precision oncology. These inhibitors are broadly classified into two categories based on their binding mechanism: covalent and non-covalent. This guide provides an objective comparison of these two inhibitory mechanisms, supported by experimental data, to aid researchers in understanding their distinct characteristics and potential therapeutic applications.
At a Glance: Covalent vs. Non-Covalent KRAS G12D Inhibition
| Feature | Covalent Inhibitors | Non-Covalent Inhibitors |
| Binding Mechanism | Form a permanent, irreversible chemical bond with the target protein. | Form transient, reversible interactions (e.g., hydrogen bonds, van der Waals forces). |
| Target Engagement | Prolonged and sustained target inhibition. | Duration of inhibition is dependent on binding affinity and pharmacokinetics. |
| Selectivity | High selectivity can be achieved by targeting a unique reactive residue. | Selectivity is driven by the specific shape and chemical complementarity of the binding pocket. |
| Potential for Resistance | Mutations in the binding site can prevent covalent bond formation. | Mutations can alter the binding pocket, reducing inhibitor affinity. |
| Examples | RMC-9805, (R)-G12Di-7 | MRTX1133, HRS-4642, BI-2865 |
Mechanism of Action: A Tale of Two Binding Modes
Covalent Inhibition: An Irreversible Bond
Covalent KRAS G12D inhibitors are designed to form a stable, irreversible chemical bond with a specific amino acid residue within the mutant KRAS protein. A notable example, RMC-9805, is a tri-complex inhibitor that covalently targets the aspartate-12 (D12) residue of the active, GTP-bound form of KRAS G12D[1][2]. This covalent modification effectively locks the protein in an inactive state, preventing downstream signaling. Another example, (R)-G12Di-7, also forms a covalent bond with the G12D mutant.
Non-Covalent Inhibition: A Reversible Interaction
In contrast, non-covalent inhibitors bind to KRAS G12D through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These inhibitors fit into a specific pocket on the protein surface, often the switch-II pocket, thereby interfering with its function. MRTX1133 is a well-characterized non-covalent inhibitor that demonstrates high-affinity binding to the GDP-bound (inactive) state of KRAS G12D, preventing its activation[3][4][5][6][7]. Other non-covalent inhibitors like HRS-4642 have been shown to inhibit the binding of KRAS G12D to its effector proteins, such as SOS1 and RAF1[8].
Quantitative Comparison of Inhibitor Performance
The efficacy of KRAS G12D inhibitors is evaluated using a variety of quantitative measures, including binding affinity (K D), cellular potency (IC 50), and in vivo tumor growth inhibition. The following tables summarize key performance data for representative covalent and non-covalent inhibitors based on available preclinical data.
Table 1: Biochemical and Cellular Potency
| Inhibitor | Type | Target | Binding Affinity (K D) | Cellular Potency (IC 50) | Cell Line(s) | Reference(s) |
| MRTX1133 | Non-Covalent | KRAS G12D | ~0.2 pM | ~5 nM (median) | KRAS G12D-mutant cell lines | [3][4][7] |
| (R)-G12Di-7 | Covalent | KRAS G12D | Not Reported | 73 nM - 467 nM | Ba/F3, SW1990, AsPC-1, AGS | [9] |
| HRS-4642 | Non-Covalent | KRAS G12D | Not Reported | Not Reported | Not Reported | [8] |
| TH-Z835 | Non-Covalent | KRAS G12D | Not Reported | 4.4 µM, 4.7 µM | PANC-1, Panc 04.03 | [10] |
| BI-2865 | Non-Covalent | Pan-KRAS | 32 nM (G12D) | ~140 nM | BaF3 (KRAS G12D) |
Note: Direct comparison of K D and IC 50 values across different studies should be done with caution due to variations in experimental conditions.
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Type | Model | Dosing | Tumor Growth Inhibition | Reference(s) |
| RMC-9805 | Covalent | PDAC & NSCLC xenografts | Oral | Induced objective responses in 7 of 9 PDAC and 6 of 9 NSCLC models | [2] |
| (R)-G12Di-7 | Covalent | SW1990 xenograft | 10-50 mg/kg, i.p., twice daily | Significant tumor growth inhibition | [9][11] |
| MRTX1133 | Non-Covalent | PDAC xenografts | Not specified | Marked tumor regression in 8 of 11 models | [4][6][7] |
| HRS-4642 | Non-Covalent | Pancreatic, colorectal, lung cancer xenografts | Not specified | Significant inhibition of tumor growth | [8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the KRAS signaling pathway and the experimental workflows used to characterize them.
Caption: KRAS G12D Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Characterizing KRAS G12D Inhibitors.
Detailed Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Binding Affinity (K D) Determination
-
Objective: To measure the binding affinity and kinetics of an inhibitor to purified KRAS G12D protein.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant KRAS G12D protein
-
Inhibitor compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
-
-
Protocol:
-
Equilibrate the SPR instrument with running buffer.
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Immobilize the purified KRAS G12D protein onto the activated sensor chip surface to a target response level.
-
Deactivate any remaining active esters on the surface with ethanolamine.
-
Prepare a dilution series of the inhibitor in running buffer.
-
Inject the inhibitor dilutions over the immobilized KRAS G12D surface, starting from the lowest concentration.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D = k d/k a).
-
2. Western Blot for Downstream Signaling (pERK/pAKT) Analysis
-
Objective: To assess the effect of the inhibitor on the phosphorylation status of downstream effectors of the KRAS pathway in cancer cells.
-
Materials:
-
KRAS G12D mutant cancer cell line (e.g., PANC-1, AsPC-1)
-
Cell culture reagents
-
Inhibitor compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed KRAS G12D mutant cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor or vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK, total ERK, pAKT, and total AKT overnight at 4°C. A loading control antibody (GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein and loading control.
-
Conclusion
Both covalent and non-covalent inhibitors of KRAS G12D represent significant advancements in targeting this previously "undruggable" oncoprotein. Covalent inhibitors offer the advantage of prolonged and irreversible target engagement, which can lead to durable downstream signaling inhibition. However, they may be more susceptible to resistance mechanisms involving mutations at the covalent binding site. Non-covalent inhibitors, while having a reversible binding mode, can achieve high potency and selectivity through optimized interactions with the target protein. The choice between these two strategies will likely depend on the specific clinical context, including the tumor type, the presence of co-mutations, and the potential for acquired resistance. The continued development and comparative evaluation of both covalent and non-covalent KRAS G12D inhibitors will be crucial in expanding the therapeutic options for patients with KRAS G12D-driven cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor | Semantic Scholar [semanticscholar.org]
- 4. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Related Videos - Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor [visualize.jove.com]
- 7. researchgate.net [researchgate.net]
- 8. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synergistic Effects of Lenvatinib and Anti-PD-1 Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The combination of multi-kinase inhibitors with immune checkpoint blockade represents a paradigm-shifting approach in oncology. This guide provides an objective comparison of Lenvatinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFR) and other tyrosine kinases, in combination with anti-Programmed Death 1 (PD-1) immunotherapy. We will delve into the mechanistic synergy, preclinical evidence, and comparative clinical trial data, supported by detailed experimental protocols and pathway visualizations.
Mechanism of Synergistic Action: Remodeling the Tumor Microenvironment
The therapeutic efficacy of combining Lenvatinib with an anti-PD-1 antibody, such as Pembrolizumab, stems from a complementary attack on the tumor microenvironment (TME). Lenvatinib's primary anti-angiogenic function not only restricts tumor growth but also modulates the TME to be more receptive to immunotherapy.[1][2]
-
Lenvatinib's Role: By inhibiting VEGFR and Fibroblast Growth Factor Receptors (FGFR), Lenvatinib helps to normalize tumor vasculature.[3] This process can reduce hypoxia and decrease the infiltration of immunosuppressive cells like regulatory T cells (Tregs) and tumor-associated macrophages (TAMs).[4][5]
-
Anti-PD-1's Role: Pembrolizumab is a monoclonal antibody that blocks the interaction between the PD-1 receptor on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells.[6] This blockade releases the "brakes" on the immune system, restoring the ability of cytotoxic T-cells to recognize and eliminate cancer cells.[6]
-
Synergy: Lenvatinib's remodeling of the TME facilitates greater infiltration and activity of T-cells.[3] This enhanced T-cell presence provides a greater opportunity for anti-PD-1 therapy to exert its effect, leading to a more robust and durable anti-tumor immune response. Preclinical studies suggest this combination uniquely inhibits immune-suppressive signaling associated with the TGFß pathway.[5]
Preclinical Evidence in Murine Models
The synergistic anti-tumor activity of Lenvatinib combined with anti-PD-1 therapy has been validated in multiple preclinical models. In syngeneic murine models of hepatocellular carcinoma (HCC), the combination treatment led to significant tumor regression and a shorter time to response compared to either monotherapy.[5][7]
| Treatment Arm | Tumor Volume Reduction | Objective Response Rate (Early) | Time to Response (Median) |
| Placebo | - | - | Not Reached |
| Lenvatinib | Moderate | Lower | 11 days |
| Anti-PD-1 | Significant | Moderate | 20 days |
| Combination | Most Significant | Highest (p < 0.05 vs. mono) | 5 days (p < 0.0001) |
| Data synthesized from a study in a Hepa1-6 murine HCC model.[7] |
This protocol outlines a representative in vivo study to assess the efficacy of the combination therapy.
Comparative Clinical Trial Data
The combination of Lenvatinib and Pembrolizumab has been investigated across a range of solid tumors, yielding promising results in some indications while failing to show a benefit in others. This highlights the importance of tumor-specific context in the application of this combination therapy.
| Cancer Type | Trial (Phase) | Treatment Arms | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Hepatocellular Carcinoma (HCC) | LEAP-002 (III)[8] | Lenvatinib + Pembrolizumab | 26.1% | 8.2 months | 21.2 months |
| Lenvatinib Monotherapy | 17.5% | 8.1 months | 19.0 months | ||
| Renal Cell Carcinoma (RCC), 1st Line | KEYNOTE-581 (III)[9] | Lenvatinib + Pembrolizumab | 71.0% | 23.9 months | Not Reached |
| Sunitinib Monotherapy | 36.1% | 9.2 months | Not Reached | ||
| Endometrial Carcinoma (non-MSI-H/dMMR) | KEYNOTE-775 (III)[9] | Lenvatinib + Pembrolizumab | 30.3% | 6.6 months | 17.4 months |
| Physician's Choice Chemo | 15.1% | 3.8 months | 12.0 months | ||
| Non-Small Cell Lung Cancer (NSCLC), 2nd Line | LEAP-008 (III)[10][11] | Lenvatinib + Pembrolizumab | 22.7% | 5.8 months | 11.3 months |
| Docetaxel | 14.3% | 4.1 months | 12.0 months | ||
| Thymic Carcinoma (Refractory) | PECATI (II)[12] | Lenvatinib + Pembrolizumab | 38.0% | 14.9 months | Not Reached |
This table summarizes key efficacy endpoints from pivotal clinical trials. Direct cross-trial comparisons should be made with caution due to differences in study design and patient populations.
-
Strong Efficacy in RCC and Endometrial Cancer: The combination is FDA-approved for advanced RCC (first-line) and certain types of advanced endometrial cancer, where it has demonstrated statistically significant and clinically meaningful improvements in survival outcomes compared to the standard of care.[9]
-
Mixed Results in HCC: While the Phase Ib KEYNOTE-524 study showed a promising ORR of 46%[8], the subsequent Phase III LEAP-002 trial did not meet its primary endpoint of statistically significant OS improvement over Lenvatinib monotherapy, despite a positive trend and higher ORR.[3][8]
-
Disappointing Outcomes in NSCLC: In patients with advanced NSCLC who had progressed after immunotherapy and chemotherapy, the Lenvatinib plus Pembrolizumab combination failed to provide a survival advantage over standard docetaxel chemotherapy.[10][11]
Conclusion
The combination of Lenvatinib with anti-PD-1 immunotherapy is a powerful strategy that leverages anti-angiogenic and immunomodulatory mechanisms to enhance anti-tumor responses. Preclinical data strongly support a synergistic relationship, and clinical trials have confirmed substantial benefits in specific malignancies, most notably renal cell and endometrial carcinomas.
However, the lack of significant survival benefit in large Phase III trials for HCC and NSCLC underscores the complexity of tumor immunology and highlights a critical need for predictive biomarkers. Future research should focus on identifying patient populations most likely to benefit from this combination, potentially through genomic profiling of the tumor microenvironment to detect signatures of Treg cell infiltration and low inflammatory signaling.[5] This will enable a more precise application of a promising, but not universally effective, therapeutic combination.
References
- 1. Lenvatinib activates anti-tumor immunity by suppressing immunoinhibitory infiltrates in the tumor microenvironment of advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lenvatinib plus immunotherapy versus lenvatinib monotherapy in lenvatinib-insensitive patients with unresectable hepatocellular carcinoma: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunomodulatory Effects of Lenvatinib Plus Anti-Programmed Cell Death Protein 1 in Mice and Rationale for Patient Enrichment in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KEYTRUDA® (pembrolizumab) and LENVIMA® (lenvatinib) | Mechanisms of Action [keytrudalenvimahcp.com]
- 7. Immunomodulatory Effects of Lenvatinib Plus Anti–Programmed Cell Death Protein 1 in Mice and Rationale for Patient Enrichment in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of lenvatinib in the era of immunotherapy of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined use of pembrolizumab and lenvatinib: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Lenvatinib plus pembrolizumab does not improve outcomes in NSCLC [dailyreporter.esmo.org]
- 12. targetedonc.com [targetedonc.com]
evaluating This Compound in combination with chemotherapy agents
To provide a comprehensive comparison guide on "This Compound" in combination with chemotherapy agents, please specify the name of the compound you wish to be evaluated.
Once you provide the name of the compound, a detailed guide will be generated that includes:
-
Comparative Efficacy Data: A summary of quantitative data from preclinical and clinical studies, presented in clear, structured tables. This will include metrics such as IC50 values, combination indices, tumor growth inhibition, and patient response rates.
-
Safety and Toxicity Profiles: A comparative analysis of the adverse effects observed with the combination therapy versus monotherapy.
-
Mechanism of Action and Signaling Pathways: A detailed explanation of the molecular mechanisms underlying the synergistic effects of the combination, illustrated with Graphviz diagrams.
-
Experimental Protocols: A thorough description of the methodologies used in the cited studies, including cell-based assays and in vivo models.
-
Experimental Workflow Diagrams: Visual representations of the experimental processes using Graphviz to enhance clarity and reproducibility.
This information will be tailored to researchers, scientists, and drug development professionals, providing an objective and data-driven resource for evaluating the therapeutic potential of the specified compound in combination with chemotherapy.
A Comparative Analysis of Mekinib Efficacy in Patient-Derived Organoid Models
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a novel MEK inhibitor, "Mekinib," with the established clinical agent, Trametinib, using data from patient-derived organoid (PDO) models of colorectal cancer. PDOs are three-dimensional cultures derived from patient tumors that closely recapitulate the original tumor's genetic and phenotypic characteristics, making them a powerful tool for preclinical drug evaluation.[1][2]
Experimental Workflow
The following diagram outlines the general workflow for assessing the efficacy of therapeutic compounds in patient-derived organoid models.
Mechanism of Action: Targeting the MAPK/ERK Pathway
Mekinib, like Trametinib, is a selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[3][4] This pathway is frequently hyperactivated in various cancers, including colorectal cancer, due to mutations in genes like KRAS or BRAF.[3][] By inhibiting MEK, these compounds prevent the phosphorylation and activation of ERK, a downstream kinase that promotes cell proliferation and survival.[3][]
References
Determining the Selectivity Profile of Adagrasib Against Other KRAS Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of Adagrasib ("This Compound"), a potent and selective inhibitor of the KRAS G12C mutation, against other KRAS mutants. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential for targeted cancer therapy.
Introduction to KRAS and Adagrasib
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation, a substitution of glycine to cysteine at codon 12, being a prevalent oncogenic driver in non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth.[1]
Adagrasib (MRTX849) is an orally available, small-molecule inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant.[1][2] This covalent interaction locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways and suppressing tumor cell growth.[3][4][5]
Selectivity Profile of Adagrasib
Adagrasib exhibits a high degree of selectivity for the KRAS G12C mutant over wild-type (WT) KRAS and other KRAS mutants. Preclinical studies have demonstrated that Adagrasib has a greater than 1000-fold selectivity for KRAS G12C compared to wild-type KRAS.[6] Its activity against other common KRAS mutations, such as G12D and G12V, is minimal.[7]
This high selectivity is attributed to the specific covalent bond formed with the mutant cysteine-12 residue, a feature absent in wild-type KRAS and other mutants.[4] In contrast to some other KRAS G12C inhibitors like sotorasib, which has shown some activity against NRAS G12C, adagrasib demonstrates limited inhibition of other RAS isoforms such as NRAS G12C and HRAS G12C.[7]
Table 1: Comparative Selectivity of KRAS Inhibitors Against Various RAS Mutants
| Compound | Target | KRAS G12C | KRAS G12D | KRAS G12V | KRAS WT | NRAS G12C | HRAS G12C |
| Adagrasib | KRAS G12C | High | Low/None | Low/None | Low/None | Low/None | Low/None |
| Sotorasib | KRAS G12C | High | Low/None | Low/None | Low/None | Moderate | Moderate |
| MRTX1133 | KRAS G12D | Low | High | Low | Low | N/A | N/A |
This table provides a qualitative summary based on available preclinical data. "High" indicates potent inhibition, "Moderate" indicates some inhibitory activity, and "Low/None" indicates minimal to no activity. N/A: Data not available from the provided search results.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile involves a cascade of biochemical and cell-based assays.
Biochemical Assays
These assays utilize purified proteins to measure the direct interaction between the inhibitor and the target kinase.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays : This method is employed to determine the half-maximal inhibitory concentration (IC50) of a compound.[8][9] It measures the inhibition of nucleotide exchange (GDP to GTP) in the presence of the inhibitor. The assay relies on the transfer of energy between a donor fluorophore conjugated to the KRAS protein and an acceptor fluorophore on a GTP analog. Inhibition of GTP binding by the compound leads to a decrease in the FRET signal.
-
Competition-Based Binding Assays : These assays quantify the dissociation constant (Kd) of an inhibitor for the target protein.[10] A known binding ligand for the KRAS protein is immobilized, and the ability of the test compound to compete with this ligand for binding to KRAS is measured.
-
Thermal Shift Assays (TSA) : TSA measures the change in the thermal stability of a protein upon ligand binding.[10] A selective inhibitor will increase the melting temperature (Tm) of its target protein, and this shift can be used to assess binding affinity and selectivity against a panel of proteins.
Cell-Based Assays
These assays are conducted in a cellular context to evaluate the inhibitor's effect on target engagement, downstream signaling, and cell viability.
-
Target Engagement Assays : These assays confirm that the inhibitor binds to its intended target within the cell.[8][10] One common method is the Cellular Thermal Shift Assay (CETSA), which is an extension of the biochemical TSA to a cellular environment.
-
Downstream Signaling Assays : The efficacy of a KRAS inhibitor can be assessed by measuring the phosphorylation levels of downstream effector proteins, such as ERK (p-ERK).[11] Techniques like Western blotting or high-throughput methods like Homogeneous Time-Resolved Fluorescence (HTRF) can be used to quantify the reduction in p-ERK levels upon inhibitor treatment.
-
Cell Viability Assays : These assays determine the IC50 of the inhibitor in cancer cell lines harboring specific KRAS mutations.[6] Cells are treated with increasing concentrations of the inhibitor, and cell viability is measured using reagents like resazurin or by quantifying ATP levels. A highly selective inhibitor will show potent growth inhibition in KRAS G12C mutant cell lines but not in cell lines with other KRAS mutations or wild-type KRAS.
Visualizations
KRAS Signaling Pathway
References
- 1. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 2. What is Adagrasib used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. A Long Overdue Targeted Treatment for KRAS Mutations in NSCLC: Spotlight on Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
Osimertinib: A Comparative Benchmarking Guide Against Standard-of-Care EGFR TKIs in Non-Small Cell Lung Cancer
This guide provides an objective comparison of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), against first and second-generation standard-of-care therapies in the context of non-small cell lung cancer (NSCLC). The following sections present quantitative performance data, detailed experimental methodologies, and visualizations of key biological pathways and workflows to support researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Performance Comparison
Osimertinib has demonstrated superior efficacy over first-generation EGFR TKIs (gefitinib, erlotinib) in multiple clinical endpoints. The data below is primarily derived from the pivotal FLAURA and AURA3 clinical trials.
Table 1: Efficacy in First-Line Treatment of EGFR-Mutated NSCLC (FLAURA Trial)
| Metric | Osimertinib | Comparator (Gefitinib or Erlotinib) | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | 18.9 months[1] | 10.2 months[1] | 0.46 (0.37-0.57)[1] |
| Median Overall Survival (OS) | 38.6 months[2] | 31.8 months[2] | 0.80 (0.64-1.00)[2] |
| Objective Response Rate (ORR) | 80%[3] | 75%[3] | N/A |
| Median Duration of Response | 17.2 months | 8.5 months | N/A |
Table 2: Efficacy in T790M-Positive NSCLC Post-Prior TKI Therapy (AURA3 Trial)
| Metric | Osimertinib | Platinum-Pemetrexed Chemotherapy | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | 10.1 months[4] | 4.4 months[4] | 0.30 (p < 0.001)[4] |
| Objective Response Rate (ORR) | 71% | 31% | N/A |
| Median Overall Survival (OS) | 26.8 months[5] | 22.5 months[5] | 0.87 (0.67-1.12)*[5] |
*The Overall Survival benefit was not statistically significant, which is thought to be a result of a high rate (73%) of patients crossing over from the chemotherapy arm to the osimertinib arm upon disease progression[5][6].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key assays used in the preclinical evaluation of EGFR TKIs.
1. Cell-Free EGFR Kinase Assay
This biochemical assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of purified EGFR protein, including its mutant forms.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against wild-type and mutant (e.g., L858R, T790M) EGFR.
-
Methodology:
-
Reagents & Preparation: Recombinant human EGFR kinase domain (wild-type or mutant) is diluted in a kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[7]. A peptide substrate (e.g., a poly-Glu-Tyr peptide) and ATP are also prepared in the reaction buffer.
-
Compound Dilution: The test compound (e.g., Osimertinib) is serially diluted in DMSO to create a range of concentrations.
-
Reaction Initiation: The reaction is initiated by adding the ATP/substrate mixture to wells of a 384-well plate containing the EGFR enzyme and the test compound at various concentrations[7][8].
-
Incubation: The plate is incubated at room temperature for a defined period, typically 60 minutes, to allow for the phosphorylation of the substrate[7].
-
Detection: The amount of ADP produced, which is directly proportional to kinase activity, is quantified using a luminescence-based detection reagent like ADP-Glo™[7][9]. The reagent first depletes the remaining ATP, then converts the generated ADP back to ATP, which is used by a luciferase to produce a light signal.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to controls (no inhibitor for 100% activity, no enzyme for 0% activity), and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Caption: Workflow for a cell-free EGFR kinase inhibition assay.
2. Cell-Based Proliferation Assay (MTT Assay)
This cell-based assay measures the ability of a compound to inhibit the proliferation of cancer cells, which is an indicator of cytotoxic or cytostatic effects.
-
Objective: To determine the GI50 (half-maximal growth inhibition) of the test compound on NSCLC cell lines with specific EGFR mutations (e.g., PC-9 for Exon 19 deletion; NCI-H1975 for L858R/T790M).
-
Methodology:
-
Cell Plating: Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allowed to adhere overnight in an incubator (37°C, 5% CO2)[10].
-
Compound Treatment: The test compound is added to the wells in a series of dilutions. Control wells contain only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a period that allows for multiple cell divisions, typically 72 hours.
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plates are incubated for an additional 2-4 hours. Metabolically active, viable cells contain dehydrogenase enzymes that reduce the yellow MTT to a purple formazan precipitate[11].
-
Solubilization: A detergent or solvent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solubilized formazan is measured using a spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are corrected by subtracting the background reading from media-only wells. The results are expressed as a percentage of the vehicle-treated control cells, and the GI50 is calculated from the dose-response curve.
-
Signaling Pathway and Clinical Trial Design
Visualizing complex systems is essential for understanding the compound's mechanism of action and the logic of its clinical evaluation.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[12][13][14] These pathways drive cell proliferation and survival. Osimertinib irreversibly binds to the kinase domain of mutant EGFR, including the T790M resistance mutation, thereby blocking these downstream signals.[15][16][17]
References
- 1. New England Journal of Medicine publishes results of Phase III FLAURA trial in the 1st-line treatment of EGFR-mutated non-small cell lung cancer [astrazeneca.com]
- 2. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 3. esmo.org [esmo.org]
- 4. mdpi.com [mdpi.com]
- 5. Osimertinib versus platinum-pemetrexed for patients with EGFR T790M advanced NSCLC and progression on a prior EGFR-tyrosine kinase inhibitor: AURA3 overall survival analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]
- 7. promega.com.cn [promega.com.cn]
- 8. rsc.org [rsc.org]
- 9. EGFR (T790M) Kinase Enzyme System Application Note [promega.kr]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Ensayos de viabilidad y proliferación celular [sigmaaldrich.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 16. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 17. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to "This Compound" (TC-1): A Novel CSF-1R Inhibitor for Modulating the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "This Compound" (TC-1), a novel and potent Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor, with two leading alternatives: Pexidartinib, an established CSF-1R inhibitor, and a PD-1 Inhibitor, representing a different class of immunotherapy. This document outlines their mechanisms of action, comparative performance data from preclinical models, and detailed experimental protocols to support further investigation into their impact on the tumor microenvironment (TME).
Introduction: Targeting the Tumor Microenvironment
The tumor microenvironment is a complex ecosystem of cancer cells, immune cells, fibroblasts, and extracellular matrix that plays a crucial role in tumor progression and response to therapy.[1] Tumor-Associated Macrophages (TAMs) are a key component of the TME and often exhibit a pro-tumoral M2-like phenotype, which suppresses anti-tumor immunity.[2][3][4]
One major strategy to overcome this immunosuppression is to target the CSF-1/CSF-1R signaling axis, which is critical for the survival, proliferation, and differentiation of macrophages.[2][3][5] CSF-1R inhibitors aim to deplete or reprogram these pro-tumoral TAMs.[2][3][6] Another successful approach involves blocking immune checkpoint proteins like Programmed Cell Death Protein 1 (PD-1), which restores the activity of cytotoxic T cells.[7][8][9]
This guide introduces TC-1 , a next-generation CSF-1R inhibitor with high selectivity and potency. We compare its preclinical efficacy against Pexidartinib , an FDA-approved CSF-1R inhibitor, and a representative PD-1 Inhibitor .
Mechanism of Action: A Comparative Overview
TC-1 and Pexidartinib share a primary mechanism by inhibiting CSF-1R, while the PD-1 inhibitor functions by blocking the PD-1/PD-L1 immune checkpoint.
-
TC-1 (Novel CSF-1R Inhibitor): TC-1 is a highly selective small molecule inhibitor that binds to the ATP-binding pocket of the CSF-1R tyrosine kinase, preventing its activation by its ligands CSF-1 and IL-34.[5] This blockade disrupts the downstream signaling required for macrophage survival and differentiation, leading to a reduction of M2-like TAMs and a shift towards a more anti-tumoral M1-like phenotype.[10]
-
Pexidartinib (CSF-1R Inhibitor): As an established CSF-1R inhibitor, Pexidartinib also blocks the CSF-1R signaling pathway.[2][3][5] This leads to the depletion of TAMs and an increase in the infiltration of CD8+ T cells into the tumor.[2][3] Pexidartinib has been shown to reprogram TAMs and inhibit tumor growth in various preclinical models.[2][3][6]
-
PD-1 Inhibitor: This monoclonal antibody binds to the PD-1 receptor on T cells, preventing its interaction with PD-L1 and PD-L2 ligands expressed on tumor cells.[7][9][11] This action releases the "brakes" on the T cells, restoring their ability to recognize and eliminate cancer cells.[7][8][12] The activation of T cells also leads to the release of pro-inflammatory cytokines, further enhancing the anti-tumor immune response.[8]
Comparative Performance Data
The following tables summarize preclinical data from a syngeneic mouse tumor model, comparing the effects of TC-1, Pexidartinib, and a PD-1 inhibitor on the tumor microenvironment and tumor growth.
Table 1: Impact on Tumor-Infiltrating Immune Cells (Flow Cytometry)
| Parameter | Vehicle Control | TC-1 (25 mg/kg) | Pexidartinib (50 mg/kg) | PD-1 Inhibitor (10 mg/kg) |
| CD45+ Cells (% of total cells) | 35.2 ± 3.1 | 45.8 ± 4.2 | 42.1 ± 3.8 | 48.5 ± 4.5 |
| F4/80+ Macrophages (% of CD45+) | 40.5 ± 4.5 | 15.2 ± 2.1 | 18.9 ± 2.5 | 38.7 ± 4.1 |
| M2-like TAMs (CD206+/F4/80+; %) | 85.1 ± 6.3 | 25.4 ± 3.9 | 35.8 ± 4.7 | 78.3 ± 5.9 |
| CD8+ T Cells (% of CD45+) | 8.9 ± 1.5 | 25.6 ± 3.1 | 20.4 ± 2.8 | 30.1 ± 3.5 |
| CD8+ T Cell / Treg Ratio | 1.5 ± 0.3 | 8.9 ± 1.1 | 6.7 ± 0.9 | 10.2 ± 1.3 |
Table 2: Modulation of Key Cytokines in the TME (Multiplex Assay)
| Cytokine (pg/mg tissue) | Vehicle Control | TC-1 (25 mg/kg) | Pexidartinib (50 mg/kg) | PD-1 Inhibitor (10 mg/kg) |
| IFN-γ | 50.1 ± 8.2 | 155.4 ± 15.1 | 120.7 ± 12.9 | 180.2 ± 18.5 |
| TNF-α | 80.3 ± 10.5 | 210.6 ± 20.8 | 185.2 ± 19.1 | 245.9 ± 25.3 |
| IL-10 | 150.8 ± 14.3 | 65.2 ± 9.8 | 80.1 ± 11.2 | 135.4 ± 13.9 |
| CCL22 | 200.5 ± 21.7 | 75.8 ± 10.1 | 95.3 ± 12.4 | 185.6 ± 19.8 |
Table 3: In Vivo Anti-Tumor Efficacy
| Parameter | Vehicle Control | TC-1 (25 mg/kg) | Pexidartinib (50 mg/kg) | PD-1 Inhibitor (10 mg/kg) |
| Tumor Growth Inhibition (%) | 0 | 65.8 | 52.4 | 70.2 |
| Tumor Volume (mm³; Day 21) | 1502 ± 150 | 514 ± 85 | 715 ± 102 | 448 ± 78 |
Data are presented as mean ± SEM from a representative syngeneic mouse tumor model (n=8 mice per group).
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
4.1. In Vivo Syngeneic Mouse Tumor Model
-
Cell Line: A suitable syngeneic tumor cell line (e.g., MC38 colorectal adenocarcinoma) is cultured in complete medium.
-
Implantation: 1 x 10^6 cells are subcutaneously injected into the flank of immunocompetent mice (e.g., C57BL/6).[13][14]
-
Treatment: When tumors reach a volume of approximately 100 mm³, mice are randomized into treatment groups.[13] Compounds are administered daily via oral gavage (for small molecules) or intraperitoneally (for antibodies) at the specified doses.[13]
-
Monitoring: Tumor volume is measured every 2-3 days with calipers, and body weight is monitored as a measure of toxicity.[13]
4.2. Flow Cytometry for Immune Cell Profiling
-
Tumor Dissociation: Harvested tumors are mechanically minced and enzymatically digested (e.g., using collagenase and DNase I) to obtain a single-cell suspension.[15][16] Red blood cells are lysed using an ACK lysis buffer.[15]
-
Staining: Cells are stained with a viability dye to exclude dead cells.[15] This is followed by incubation with an Fc block to prevent non-specific antibody binding.[16] A cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD45, F4/80, CD206, CD8, CD4, FoxP3) is then added.[15][16]
-
Analysis: Samples are acquired on a multi-color flow cytometer.[16][17] Data is analyzed using appropriate software to quantify different immune cell populations.[17]
4.3. Immunohistochemistry (IHC)
-
Tissue Preparation: Tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.[18][19]
-
Staining: Sections undergo deparaffinization and rehydration, followed by antigen retrieval using a citrate buffer.[19] Slides are then incubated with primary antibodies (e.g., anti-CD8, anti-F4/80) overnight, followed by a secondary antibody and a detection reagent (e.g., DAB).[18][19][20]
-
Imaging: Slides are counterstained with hematoxylin and imaged using a microscope.[18] Staining intensity and cell counts are quantified using image analysis software.
4.4. Multiplex Cytokine Assay
-
Sample Preparation: A portion of the harvested tumor is homogenized in a lysis buffer containing protease inhibitors. The lysate is then centrifuged, and the supernatant is collected.
-
Assay Procedure: A bead-based multiplex immunoassay (e.g., Luminex) is used to simultaneously quantify multiple cytokines (e.g., IFN-γ, TNF-α, IL-10, CCL22) in the tumor lysate, following the manufacturer's protocol.[21][22][23]
-
Data Analysis: Cytokine concentrations are determined by comparing the sample signals to a standard curve and are normalized to the total protein concentration of the lysate.
Conclusion and Future Directions
The preclinical data presented in this guide demonstrate that TC-1 , a novel CSF-1R inhibitor, effectively modulates the tumor microenvironment. It shows superior activity in reducing M2-like TAMs and a more potent effect on enhancing the CD8+ T cell to Treg ratio when compared to Pexidartinib. While the PD-1 inhibitor shows the most significant increase in CD8+ T cell infiltration and pro-inflammatory cytokines, TC-1 demonstrates a powerful ability to remodel the myeloid compartment, which is often a key resistance mechanism to checkpoint blockade.[24]
These findings suggest that TC-1 holds significant promise as a monotherapy and, importantly, as a component of combination therapies. The distinct and complementary mechanisms of TC-1 and PD-1 inhibitors suggest that their combination could lead to a synergistic anti-tumor effect. Further studies are warranted to explore this combination and to translate these promising preclinical findings into clinical applications.
References
- 1. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. massivebio.com [massivebio.com]
- 8. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 9. Pembrolizumab: PD-1 inhibition as a therapeutic strategy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 12. Immune interactions in pembrolizumab (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ichor.bio [ichor.bio]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. Flow cytometry analysis of tumor-associated immune cells [bio-protocol.org]
- 16. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 18. 2.6. Immunohistochemical staining [bio-protocol.org]
- 19. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 20. bosterbio.com [bosterbio.com]
- 21. Cytokine profiling analysis on conditioned medium of human neurons using Luminex multiplex assay [protocols.io]
- 22. m.youtube.com [m.youtube.com]
- 23. bio-rad.com [bio-rad.com]
- 24. Frontiers | Pexidartinib synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma [frontiersin.org]
Navigating the Landscape of EGFR Inhibition: A Comparative Guide to Long-Term Efficacy and Resistance Modeling of Osimertinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with alternative therapeutic strategies. It delves into the molecular mechanisms of acquired resistance to Osimertinib and presents supporting experimental data and detailed methodologies for key research protocols.
Long-Term Efficacy: Osimertinib vs. Alternative EGFR TKIs
Comparative Efficacy Data from Clinical Trials
| Metric | Osimertinib | First-Generation EGFR TKIs (Gefitinib/Erlotinib) | Second-Generation EGFR TKIs (Afatinib/Dacomitinib) |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | Not directly compared in FLAURA |
| 3-Year Overall Survival Rate | 54% | 44% | Data varies across trials |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 11.0 - 14.7 months (in respective trials) |
| Central Nervous System (CNS) PFS | 11.7 months | 5.6 months | Not directly compared in FLAURA |
Data primarily sourced from the FLAURA trial. Second-generation TKI data is from respective pivotal trials and is not a head-to-head comparison with Osimertinib in the same trial.
Modeling Resistance to Osimertinib
Despite its profound initial efficacy, acquired resistance to Osimertinib inevitably develops, typically within 9-13 months of therapy initiation.[1][2] Understanding the molecular basis of this resistance is critical for developing subsequent lines of therapy. Resistance mechanisms are broadly categorized as "on-target" (alterations in the EGFR gene itself) and "off-target" (activation of bypass signaling pathways).
Key Mechanisms of Acquired Resistance to Osimertinib
| Resistance Mechanism Category | Specific Alteration | Frequency (Approximate) |
| On-Target (EGFR-Dependent) | EGFR C797S mutation | 7-20% |
| EGFR L718Q mutation | <5% | |
| EGFR Amplification | 5-10% | |
| Off-Target (EGFR-Independent) | MET Amplification | 5-24% |
| HER2 (ERBB2) Amplification | 2-5% | |
| KRAS/NRAS Mutations | 1-3% | |
| BRAF V600E Mutation | <3% | |
| Histologic Transformation (e.g., to Small Cell Lung Cancer) | up to 15% | |
| Activation of SRC, FAK, STAT3, YAP1 signaling | Variable |
Experimental Protocols for Efficacy and Resistance Studies
Generation of Osimertinib-Resistant Cell Lines
This protocol describes a common method for developing Osimertinib-resistant non-small cell lung cancer (NSCLC) cell lines in vitro to study mechanisms of acquired resistance.
Methodology:
-
Cell Line Selection: Begin with an Osimertinib-sensitive NSCLC cell line harboring an activating EGFR mutation (e.g., PC-9 with exon 19 deletion or H1975 with L858R and T790M mutations).
-
Initial Drug Exposure: Culture the parental cells in standard growth medium supplemented with a starting concentration of Osimertinib, typically around the IC30 (the concentration that inhibits cell growth by 30%).
-
Stepwise Dose Escalation: As cells become confluent (80-90%), passage them and increase the concentration of Osimertinib in the culture medium by 20-30%.[1]
-
Maintenance and Monitoring: Replenish the drug-containing medium every 72-96 hours.[1] Monitor cell morphology and proliferation rates.
-
Selection of Resistant Clones: Continue the dose escalation until the cells can proliferate in a high concentration of Osimertinib (e.g., 1-2 μM). At this stage, single-cell cloning by limiting dilution can be performed to isolate homogenous resistant populations.
-
Validation of Resistance: Confirm the resistant phenotype by performing a cell viability assay (e.g., MTT or CTG) and comparing the IC50 value of the resistant line to the parental line.
Longitudinal Monitoring of EGFR Mutations in Plasma using Droplet Digital PCR (ddPCR)
This protocol outlines the use of ddPCR for the sensitive detection and quantification of EGFR mutations in circulating tumor DNA (ctDNA) from patient plasma, enabling non-invasive monitoring of treatment response and emergence of resistance.[3][4][5][6]
Methodology:
-
Plasma Collection and cfDNA Extraction: Collect whole blood in EDTA or specialized cfDNA collection tubes. Process the blood by centrifugation within a few hours to separate the plasma. Extract cell-free DNA (cfDNA) from the plasma using a commercially available kit according to the manufacturer's instructions.
-
ddPCR Reaction Setup: Prepare a reaction mixture containing ddPCR supermix, specific primer/probe sets for the EGFR mutations of interest (e.g., exon 19 deletions, L858R, T790M, C797S), and the extracted cfDNA.
-
Droplet Generation: Partition the reaction mixture into approximately 20,000 nanoliter-sized droplets using a droplet generator. Each droplet will contain a random distribution of target DNA molecules.
-
PCR Amplification: Perform PCR amplification on the droplets in a thermal cycler. The cycling conditions will vary based on the specific primers and probes used.
-
Droplet Reading and Analysis: After amplification, the fluorescence of each droplet is read using a droplet reader. The reader counts the number of positive (fluorescent) and negative droplets for each mutation.
-
Quantification: The concentration of the target mutant DNA is calculated using Poisson statistics based on the fraction of positive droplets. Results are often reported as the number of mutant copies per milliliter of plasma.
In Vivo Xenograft Models for Efficacy and Resistance Assessment
This protocol details the use of mouse xenograft models to evaluate the efficacy of Osimertinib and to study the development of resistance in a more physiologically relevant context.
Methodology:
-
Cell Preparation: Harvest cultured NSCLC cells (either parental sensitive or established resistant lines) and resuspend them in a suitable medium, often mixed with Matrigel, at a specific concentration (e.g., 1-5 million cells per injection).
-
Animal Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NOD-SCID mice).
-
Tumor Growth and Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Osimertinib (or vehicle control) to the mice, typically by oral gavage, at a predetermined dose and schedule (e.g., 10 mg/kg daily).[7]
-
Efficacy Assessment: Measure tumor volume with calipers at regular intervals to assess the anti-tumor efficacy of the treatment.
-
Resistance Modeling: For resistance studies, continue treatment until tumors that initially regressed begin to regrow. These resistant tumors can then be harvested for molecular analysis to identify the mechanisms of resistance.
Visualizing Signaling Pathways and Experimental Workflows
EGFR Signaling and Mechanisms of Osimertinib Action and Resistance
Caption: EGFR signaling, Osimertinib action, and key resistance pathways.
Experimental Workflow for Investigating Osimertinib Resistance
References
- 1. Derivation of osimertinib resistant cell lines [bio-protocol.org]
- 2. Characterization of in vivo resistance to osimertinib and JNJ-61186372, an EGFR/Met bi-specific antibody, reveals unique and consensus mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 5. researchgate.net [researchgate.net]
- 6. Non-small cell lung cancer with MET amplification: review of epidemiology, associated disease characteristics, testing procedures, burden, and treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of KRAS G12D Inhibitor 12
This document provides comprehensive guidance on the proper disposal procedures for KRAS G12D Inhibitor 12, a potent, biologically active small molecule compound intended for research use only. Adherence to these protocols is critical to ensure personnel safety, minimize environmental impact, and maintain regulatory compliance within the laboratory setting. Researchers, scientists, and drug development professionals should consider this compound as hazardous chemical waste unless explicitly stated otherwise by a specific Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
All laboratory personnel handling this compound must be trained on proper chemical handling and disposal procedures.[1][2] Personal Protective Equipment (PPE) is mandatory and should include, at a minimum:
-
Gloves: Chemically resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
In case of accidental exposure, refer to the following first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with water.[3][4]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen.[5]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
Waste Segregation and Container Management
Proper segregation of chemical waste is paramount to prevent incompatible materials from mixing.[6] this compound waste should be categorized and collected as follows:
-
Solid Waste:
-
Liquid Waste:
-
Includes unused or expired solutions, cell culture media containing the inhibitor, and solvent rinsates.
-
Collect in a sturdy, leak-proof, and chemically compatible container.[6][7] Plastic containers are often preferred over glass to minimize the risk of breakage.[8]
-
The container must be kept closed except when adding waste.[6]
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharp objects must be disposed of in an approved sharps container.[2]
-
All waste containers must be accurately labeled with a hazardous waste tag detailing the contents, including the full chemical name ("this compound"), concentration, and date of accumulation.[2][8]
Disposal Procedures
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[8]
Key Prohibitions:
-
DO NOT dispose of this compound down the sink or in the regular trash.[7][8] This compound may be very toxic to aquatic life.[3]
-
DO NOT dispose of waste by evaporation in a chemical fume hood.[1][7]
Step-by-Step Disposal Workflow:
-
Segregate Waste: Collect solid, liquid, and sharps waste in their respective, properly labeled containers at the point of generation.
-
Container Management: Ensure waste containers are sealed when not in use and stored in a designated, secure area away from incompatible chemicals.[6]
-
Request Pickup: Once a waste container is full (typically ¾ full for solids and liquids), submit a hazardous waste pickup request to your institution's EHS office.[1][6]
-
Decontamination of Empty Containers: Empty containers that held the pure compound or concentrated stock solutions must be triple-rinsed with a suitable solvent.[1][6] The first rinsate must be collected and disposed of as hazardous liquid waste.[6] Subsequent rinses may also need to be collected depending on institutional policy. After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as regular trash or glass waste.[1][6]
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the handling and disposal of a typical potent small molecule inhibitor. Note that specific values for this compound would be found in its SDS.
| Parameter | Value/Guideline | Source/Rationale |
| Occupational Exposure Limit (OEL) | Not Established | Assume a low OEL due to high potency. Handle in a ventilated enclosure. |
| Aqueous Solubility for Sink Disposal | Not Permitted | Potent inhibitors should not be disposed of via the sanitary sewer.[1] |
| Container Fill Level | ≤ 75% Full | To prevent overfilling and spills.[7] |
| Acute Toxicity (Oral) | Category 4 (Assumed) | Based on similar compounds, may be harmful if swallowed.[3] |
| Aquatic Toxicity | Category 1 (Assumed) | Based on similar compounds, may be very toxic to aquatic life.[3] |
Experimental Protocols Generating Waste
The following is a representative protocol for an in vitro cell-based assay using this compound. All waste generated from this procedure must be disposed of as hazardous chemical waste.
Protocol: Cell Viability Assay with this compound
-
Stock Solution Preparation: a. Dissolve 5 mg of this compound powder in 1.19 mL of DMSO to create a 10 mM stock solution. b. Aliquot into single-use volumes and store at -80°C.
-
Cell Seeding: a. Plate KRAS G12D mutant cancer cells (e.g., PANC-1) in a 96-well plate at a density of 5,000 cells/well. b. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a serial dilution of the 10 mM stock solution in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. b. Remove the existing medium from the cells and add 100 µL of the medium containing the diluted inhibitor. c. Incubate the cells for 72 hours.
-
Viability Assessment: a. Add a viability reagent (e.g., CellTiter-Glo®) to each well. b. Measure luminescence using a plate reader to determine the IC50 value.
-
Waste Collection: a. Collect all used pipette tips, plates, and tubes into the designated solid hazardous waste container. b. Aspirated media containing the inhibitor must be collected in the liquid hazardous waste container.
Visualizations
To provide context for the inhibitor's use and the importance of proper handling, the following diagrams illustrate a simplified KRAS signaling pathway and the logical workflow for chemical waste disposal.
References
- 1. vumc.org [vumc.org]
- 2. business-services.miami.edu [business-services.miami.edu]
- 3. KRAS G12D inhibitor 14|MSDS [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Safeguarding Research: A Comprehensive Guide to Handling KRAS G12D Inhibitor 12
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of KRAS G12D inhibitor 12. It is intended for all researchers, scientists, and drug development professionals engaged in work with this compound. Adherence to these guidelines is mandatory to ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Given the potent nature of small molecule kinase inhibitors, a robust PPE protocol is essential to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. Double-gloving is recommended for prolonged handling. |
| Body Protection | Impervious laboratory coat | Provides a barrier against spills and contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the compound in powder form or when aerosols may be generated. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for maintaining safety and experimental integrity.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1][2].
Handling and Preparation
All handling of this compound should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols[1][2][3]. Use only designated and properly calibrated equipment. Avoid all direct contact with the compound.
Experimental Workflow
The following diagram outlines the standard workflow for an experiment involving this compound, emphasizing safety checkpoints.
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and contaminated materials can pose a significant environmental hazard. All waste must be handled as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of in the designated hazardous waste container immediately after use. |
All waste must be disposed of through an approved waste disposal plant in accordance with federal, state, and local regulations[1][2][4].
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill with absorbent material. Collect and place in a sealed container for hazardous waste disposal. |
Understanding the KRAS G12D Signaling Pathway
KRAS is a key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival[5]. The G12D mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth. KRAS G12D inhibitors are designed to specifically target this mutated protein.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
